(-)-Bicifadine Hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1S,5R)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N.ClH/c1-9-2-4-10(5-3-9)12-6-11(12)7-13-8-12;/h2-5,11,13H,6-8H2,1H3;1H/t11-,12+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZOPAFTLUOBOM-ZVWHLABXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@]23C[C@H]2CNC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Metabolic Pathways of (-)-Bicifadine Hydrochloride in Mammalian Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Bicifadine hydrochloride, a non-narcotic analgesic, undergoes extensive metabolism in mammalian systems, a critical factor influencing its pharmacokinetic profile and therapeutic efficacy. This technical guide provides a comprehensive overview of the metabolic fate of (-)-bicifadine, delineating its primary biotransformation pathways, identifying key metabolites, and elucidating the enzymatic systems responsible for its conversion. Drawing from in vitro and in vivo studies across various mammalian species, including humans, this document offers a detailed exploration of the oxidative and conjugative reactions that govern the clearance of (-)-bicifadine. Furthermore, this guide presents detailed experimental protocols for the characterization of these metabolic pathways, equipping researchers and drug development professionals with the necessary knowledge to investigate and understand the metabolism of this compound.
Introduction to (-)-Bicifadine
(-)-Bicifadine, chemically known as (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride, is a novel analgesic agent that has been investigated for the management of acute and chronic pain.[1][2] Its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, with a lesser effect on dopamine reuptake, positioning it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[3] The metabolic disposition of a drug candidate is a cornerstone of its development profile, directly impacting its bioavailability, half-life, and potential for drug-drug interactions. Understanding the metabolic pathways of (-)-bicifadine is therefore paramount for its safe and effective clinical application.
Overview of (-)-Bicifadine Metabolic Pathways
In mammalian systems, (-)-bicifadine is subject to extensive metabolism, with the parent compound accounting for a relatively small fraction of the total drug-related material in circulation.[2][4] The primary metabolic transformations involve oxidation of the tolyl methyl group and the pyrrolidine ring, followed by further oxidation and conjugation reactions.[5][6] These pathways are conserved across species, including mice, rats, monkeys, and humans, although quantitative differences in metabolite formation exist.[2][3]
The major metabolic pathways can be summarized as follows:
-
Pathway 1: Oxidation of the Tolyl Methyl Group: This pathway is initiated by the hydroxylation of the methyl group on the phenyl ring to form a hydroxymethyl metabolite (M2).[5] This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme system, specifically CYP2D6 in humans.[5] The hydroxymethyl metabolite (M2) can then undergo further oxidation to a carboxylic acid metabolite (M3).[5]
-
Pathway 2: Oxidation of the Pyrrolidine Ring: This pathway involves the oxidation of the C2 position of the pyrrolidine ring, leading to the formation of a lactam metabolite (M12).[5] In humans, this biotransformation is predominantly mediated by monoamine oxidase B (MAO-B).[5]
-
Secondary Metabolism and Conjugation: The primary metabolites, M3 and the lactam metabolite M12, can undergo further metabolic changes. A significant metabolite observed in vivo is the lactam acid (M9), which is formed from the oxidation of M12.[2][4] Both the acid metabolite (M3) and the lactam acid metabolite (M9) can be further conjugated with glucuronic acid to form their respective acyl glucuronides.[4]
The following diagram illustrates the primary metabolic pathways of (-)-bicifadine.
Caption: Primary metabolic pathways of (-)-bicifadine in mammalian systems.
Key Metabolites of (-)-Bicifadine
The metabolic profiling of (-)-bicifadine in various species has led to the identification of several key metabolites. The major circulating metabolites are the lactam (M12), the acid (M3), and the lactam acid (M9).[4]
| Metabolite | Name | Description |
| M2 | Hydroxymethyl metabolite | Formed by the CYP-mediated oxidation of the tolyl methyl group.[5] |
| M3 | Carboxylic acid metabolite | Formed by the further oxidation of M2.[5] |
| M12 | Lactam metabolite | Formed by the MAO-B-mediated oxidation of the pyrrolidine ring.[5] |
| M9 | Lactam acid metabolite | A major urinary metabolite formed from the oxidation of M12.[2][4] |
Experimental Protocols for Studying (-)-Bicifadine Metabolism
The elucidation of the metabolic pathways of (-)-bicifadine has been achieved through a combination of in vitro and in vivo experimental approaches. The following sections provide detailed methodologies for conducting these key experiments.
In Vitro Metabolism using Hepatic Microsomes
This protocol is designed to assess the metabolism of (-)-bicifadine by cytochrome P450 enzymes present in liver microsomes.
Objective: To determine the formation of CYP-mediated metabolites of (-)-bicifadine.
Materials:
-
(-)-Bicifadine hydrochloride
-
Pooled human liver microsomes (or from other relevant species)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of (-)-bicifadine in a suitable solvent (e.g., water or DMSO).
-
In a microcentrifuge tube, add potassium phosphate buffer (pH 7.4).
-
Add the liver microsomes to the buffer. A typical protein concentration is 0.5-1.0 mg/mL.
-
Add the (-)-bicifadine stock solution to achieve the desired final concentration (e.g., 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation of Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile).
-
-
Sample Processing:
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to identify and quantify the formation of metabolites, such as M2.
-
Causality Behind Experimental Choices:
-
Liver Microsomes: These are subcellular fractions containing a high concentration of CYP enzymes, making them an ideal in vitro system for studying Phase I metabolism.
-
NADPH Regenerating System: CYP enzymes require NADPH as a cofactor for their catalytic activity. A regenerating system ensures a sustained supply of NADPH throughout the incubation period.
-
Quenching with Organic Solvent: Acetonitrile effectively stops the enzymatic reaction by denaturing the proteins and also serves to precipitate them, allowing for a clean supernatant for analysis.
In Vitro Metabolism using Hepatocytes
This protocol utilizes intact liver cells (hepatocytes) to provide a more comprehensive assessment of metabolism, including both Phase I and Phase II (conjugation) reactions.
Objective: To investigate the formation of both oxidative and conjugated metabolites of (-)-bicifadine.
Materials:
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
(-)-Bicifadine hydrochloride
-
Incubator (37°C, 5% CO2)
-
96-well plates or suspension tubes
-
Acetonitrile or other suitable quenching solvent
-
LC-MS/MS system
Procedure:
-
Hepatocyte Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Determine cell viability and density.
-
Resuspend the hepatocytes in the appropriate culture medium to the desired cell density (e.g., 1 x 10^6 cells/mL).
-
-
Incubation:
-
Add the hepatocyte suspension to the wells of a 96-well plate or to suspension tubes.
-
Add the (-)-bicifadine stock solution to achieve the desired final concentration.
-
Incubate at 37°C in a humidified incubator with 5% CO2. Time points can range from 0 to 4 hours or longer for slowly metabolized compounds.[7]
-
-
Sample Collection and Termination:
-
At each time point, collect an aliquot of the cell suspension.
-
Terminate the reaction by adding a cold quenching solvent.
-
-
Sample Processing:
-
Process the samples as described for the microsomal assay (vortex, centrifuge, collect supernatant).
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS for the presence of parent drug and metabolites, including M2, M3, M12, M9, and their glucuronide conjugates.
-
Causality Behind Experimental Choices:
-
Hepatocytes: As intact cells, hepatocytes contain a full complement of drug-metabolizing enzymes and cofactors, allowing for the study of both Phase I and Phase II metabolism in a more physiologically relevant system compared to microsomes.
-
Suspension vs. Plated Hepatocytes: Suspension cultures are often used for shorter-term metabolic stability assays, while plated hepatocytes can be used for longer incubation times to study the metabolism of low-clearance compounds.[7]
In Vivo Pharmacokinetic and Metabolism Study in Rodents
This protocol outlines a typical in vivo study in rodents to characterize the pharmacokinetics and metabolic profile of (-)-bicifadine.
Objective: To determine the pharmacokinetic parameters of (-)-bicifadine and identify the major metabolites in plasma, urine, and feces.
Materials:
-
(-)-Bicifadine hydrochloride (formulated for the chosen route of administration)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice)
-
Dosing equipment (e.g., oral gavage needles, syringes)
-
Blood collection supplies (e.g., heparinized tubes)
-
Metabolic cages for urine and feces collection
-
Analytical balance
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Animal Dosing:
-
Acclimatize animals to the housing conditions.
-
Administer a single dose of (-)-bicifadine via the desired route (e.g., oral gavage or intravenous injection).
-
-
Sample Collection:
-
Blood: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes. Process the blood to obtain plasma by centrifugation.
-
Urine and Feces: House animals in metabolic cages to collect urine and feces over specified intervals (e.g., 0-24, 24-48 hours).
-
-
Sample Processing:
-
Plasma: Store plasma samples at -80°C until analysis. Prior to analysis, perform protein precipitation with a suitable organic solvent.
-
Urine: Centrifuge urine samples to remove any particulate matter.
-
Feces: Homogenize fecal samples with a suitable solvent. Centrifuge the homogenate and collect the supernatant.
-
-
Analysis:
-
Analyze the processed plasma, urine, and fecal samples by LC-MS/MS to quantify (-)-bicifadine and its metabolites.
-
Causality Behind Experimental Choices:
-
Rodent Models: Rats and mice are commonly used in preclinical pharmacokinetic studies due to their well-characterized physiology and the availability of historical data.
-
Multiple Sample Matrices: Analyzing plasma, urine, and feces provides a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites.
-
Metabolic Cages: These specialized cages are essential for the separate and quantitative collection of urine and feces, which is crucial for mass balance studies and understanding the routes of excretion.
Metabolite Identification using LC-MS/MS
This section provides a general workflow for the identification of (-)-bicifadine metabolites using liquid chromatography-tandem mass spectrometry.
Objective: To structurally elucidate the metabolites of (-)-bicifadine present in in vitro or in vivo samples.
Workflow:
-
Chromatographic Separation:
-
Utilize a reversed-phase HPLC or UHPLC column (e.g., C18) to separate the parent drug from its more polar metabolites.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Mass Spectrometric Detection:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer.
-
Acquire data in full scan mode to detect potential metabolites based on their predicted exact masses.
-
Perform product ion scanning (MS/MS) on the parent drug to understand its fragmentation pattern.
-
Use this fragmentation information to predict the fragmentation of potential metabolites.
-
Acquire MS/MS spectra of the suspected metabolite ions to confirm their structures by comparing their fragmentation patterns to that of the parent drug and theoretical fragmentation.
-
Data Analysis and Interpretation:
-
Metabolite Prediction: Based on known metabolic reactions (e.g., hydroxylation, oxidation, glucuronidation), predict the mass shifts from the parent drug.
-
Extracted Ion Chromatograms (EICs): Search the full scan data for the predicted m/z values of the metabolites.
-
Fragmentation Analysis: Compare the MS/MS spectrum of a potential metabolite with that of the parent drug. A common fragmentation pattern with a mass shift corresponding to the metabolic modification provides strong evidence for the metabolite's identity.
Example LC-MS/MS Parameters for Bicifadine Analysis:
While specific parameters can vary between laboratories and instruments, a typical setup for the analysis of bicifadine and its metabolites might include:
-
LC System: Waters ACQUITY UPLC or equivalent
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over several minutes.
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions (Hypothetical):
-
Bicifadine: e.g., m/z 188 -> 119
-
M2 (Hydroxymethyl): e.g., m/z 204 -> 119
-
M12 (Lactam): e.g., m/z 202 -> 158
-
Note: The specific MRM transitions would need to be optimized by infusing the analytical standards of the parent drug and its metabolites.
Caption: A generalized workflow for metabolite identification using LC-MS/MS.
Conclusion
The metabolic landscape of (-)-bicifadine hydrochloride in mammalian systems is characterized by extensive biotransformation through two primary oxidative pathways, catalyzed by CYP2D6 and MAO-B in humans, followed by further oxidation and glucuronidation. The resulting metabolites, particularly M3, M9, and M12, are the major circulating and excreted forms of the drug-related material. A thorough understanding of these metabolic pathways, facilitated by the robust in vitro and in vivo methodologies detailed in this guide, is essential for the continued development and clinical application of (-)-bicifadine. The provided protocols offer a solid foundation for researchers to investigate the metabolic fate of this compound and other novel chemical entities, ensuring a comprehensive evaluation of their drug metabolism and pharmacokinetic properties.
References
-
Erickson, R. P., et al. (2007). In vitro metabolism of the analgesic bicifadine in the mouse, rat, monkey, and human. Drug Metabolism and Disposition, 35(12), 2263-2270. [Link]
-
Krieter, P. A., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. Drug Metabolism and Disposition, 36(2), 252-259. [Link]
-
Musick, J. K., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey. Drug Metabolism and Disposition, 36(2), 241-251. [Link]
-
Krieter, P. A., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. ResearchGate. [Link]
-
Krieter, P. A., et al. (2008). Pharmacokinetics, disposition, and metabolism of bicifadine in humans. PubMed. [Link]
-
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]
-
Basile, A. S., et al. (2007). Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain. The Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. [Link]
-
Utrecht University Research Portal. (2024). Application. Utrecht University. [Link]
-
CYP2D6 pharmacogenomics. ScienceDirect. [Link]
-
Food and Drug Administration. (n.d.). Single Laboratory Validation for the Determination of Six Biogenic Amines in Canned Tuna with. FDA. [Link]
-
National Center for Biotechnology Information. (2021). CYP2D6 Overview: Allele and Phenotype Frequencies. NCBI. [Link]
-
MDPI. (2025). Drug Metabolism and Pharmacokinetic Evaluation of a Novel RNase H2 Inhibitor for the Treatment of Triple-Negative Breast Cancer. MDPI. [Link]
-
Chen, C., & Gonzalez, F. J. (2009). LC-MS-based metabolomics in drug metabolism. Acta pharmaceutica Sinica. B, 1(1), 1–11. [Link]
-
ClinPGx. (n.d.). Role of MAO A and B in neurotransmitter metabolism and behavior. ClinPGx. [Link]
-
BellBrook Labs. (n.d.). A Guide to Measuring Drug- Target Residence Times with Biochemical Assays. BellBrook Labs. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro metabolism of the analgesic bicifadine in the mouse, rat, monkey, and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Stereoselective Pharmacology of Bicifadine Hydrochloride: A Technical Analysis of (+)- vs. (-)-Enantiomer Activity
Executive Summary
Bicifadine hydrochloride (1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane) is a broad-spectrum monoamine transporter inhibitor, commonly classified as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. Originally developed as a non-opioid analgesic, its pharmacological efficacy relies heavily on its ability to modulate descending pain inhibitory pathways via the synaptic accumulation of monoamines[2]. However, the clinical and biochemical utility of bicifadine is governed by strict stereoselective parameters.
This technical guide explores the profound pharmacological divergence between its two enantiomers. In vitro and in vivo data establish that the (1R,5S)-(+)-enantiomer serves as the active eutomer, bearing almost the entirety of the compound's reuptake inhibition capacity. Conversely, the (1S,5R)-(-)-enantiomer acts as the distomer, exhibiting negligible affinity for monoamine transporters[3]. Understanding this chiral divergence is critical for researchers engaged in rational drug design, chiral switching, and monoamine transporter assays.
Mechanistic Overview of SNDRI Activity
Bicifadine acts on the solute carrier 6 (SLC6) family of transporters—specifically the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)[4]. By binding to the orthosteric S1 site of these transporters, bicifadine prevents the reuptake of neurotransmitters from the synaptic cleft, thereby prolonging receptor activation.
The racemic mixture of bicifadine exhibits a distinct, unbalanced inhibition profile, favoring NET and SERT over DAT. The relative potency ratio for NET:SERT:DAT is approximately 1:2:17, making it highly noradrenergic[2].
Mechanism of action of (+)-Bicifadine blocking SERT, NET, and DAT to increase synaptic monoamines.
The Stereochemical Imperative: Eutomer vs. Distomer Dynamics
In chiral pharmacology, the eudesmic ratio quantifies the difference in pharmacological activity between the active enantiomer (eutomer) and the inactive/toxic enantiomer (distomer). For bicifadine, the spatial arrangement of the 3-azabicyclo[3.1.0]hexane ring and the p-tolyl group dictates its fit within the deeply buried S1 binding pocket of the SLC6 transporters[4].
-
The (+)-Enantiomer (Eutomer): The (1R,5S) configuration allows optimal hydrogen bonding and hydrophobic interactions with highly conserved residues in the S1 pocket (e.g., A73, V148, and F329 in hNET). This precise 3D alignment locks the transporter in an outward-facing conformation, preventing substrate translocation.
-
The (-)-Enantiomer (Distomer): The (1S,5R) configuration creates steric clashes within the S1 pocket. Because the monoamine transporters require a strict three-point attachment model for high-affinity binding, the (-)-enantiomer fails to anchor effectively, rendering it functionally inert[3].
Because the (-)-enantiomer acts merely as an isotopic diluent in the racemic mixture, the true inhibitory concentration (IC50) of the pure (+)-enantiomer is mathematically half that of the racemate.
Quantitative Pharmacodynamics
The table below summarizes the functional reuptake inhibition of bicifadine. The values for the pure (+)-enantiomer are derived based on the functional inactivity of the (-)-enantiomer, a standard pharmacokinetic deduction when the eudesmic ratio is exceptionally high.
| Compound | NET IC50 (nM) | SERT IC50 (nM) | DAT IC50 (nM) | Eudesmic Ratio (NET) |
| (±)-Bicifadine HCl (Racemate) | 55 | 117 | 910 | N/A |
| (+)-Bicifadine HCl (Eutomer) | ~27 | ~58 | ~455 | >100 |
| (-)-Bicifadine HCl (Distomer) | >10,000 | >10,000 | >10,000 | N/A |
Data extrapolated from recombinant human transporter assays where the racemate yields IC50 values of 55, 117, and 910 nM respectively[2].
Self-Validating Experimental Workflows
To empirically validate the stereoselective differences of bicifadine enantiomers, researchers must employ highly controlled, self-validating protocols. The following methodologies ensure that data artifacts (such as trace enantiomeric contamination) do not confound pharmacological readouts.
Protocol 1: Chiral Resolution of (±)-Bicifadine Hydrochloride
Causality & Rationale: Before biological evaluation, enantiomers must be isolated to an enantiomeric excess (ee) of >99%. Even a 2% contamination of the (+)-eutomer in the (-)-distomer sample can yield false-positive activity in highly sensitive radioligand assays.
-
Mobile Phase Preparation: Prepare an isocratic mobile phase of n-hexane/2-propanol/diethylamine (90:10:0.1, v/v/v). Causality: Diethylamine acts as a basic modifier to suppress peak tailing of the secondary amine in bicifadine.
-
Stationary Phase: Utilize an amylose-based chiral column (e.g., Chiralpak AD-H, 250 × 4.6 mm, 5 µm).
-
Chromatographic Separation: Inject 20 µL of racemic bicifadine HCl (1 mg/mL) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 225 nm.
-
Fraction Collection & Polarimetry: Collect Peak 1 and Peak 2. Subject both fractions to a polarimeter to confirm optical rotation. The (+)-enantiomer typically elutes first under these specific normal-phase conditions.
-
Self-Validation Step: Re-inject the isolated fractions. Calculate the area under the curve (AUC). Proceed to Protocol 2 ONLY if ee > 99.5%.
Protocol 2: In Vitro Synaptosomal Reuptake Inhibition Assay
Causality & Rationale: While binding assays (Ki) show affinity, functional reuptake assays (IC50) prove that the compound actively halts transporter mechanics. Using human recombinant cell lines ensures translational relevance to human pharmacology[4].
-
Cell Culture: Culture HEK-293 cells stably transfected with human NET (hNET), SERT (hSERT), and DAT (hDAT) in DMEM supplemented with 10% FBS.
-
Pre-Incubation: Seed cells in 96-well plates. Wash with Krebs-Ringer-HEPES (KRH) buffer. Add isolated (+)-Bicifadine and (-)-Bicifadine in a 10-point concentration gradient (0.1 nM to 10 µM). Incubate for 20 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium before the substrate is introduced.
-
Substrate Addition: Add 20 nM of tritiated substrates: [3H]Norepinephrine, [3H]Serotonin, or [3H]Dopamine, respectively. Incubate for exactly 10 minutes.
-
Termination & Quantification: Halt uptake by rapid washing with ice-cold KRH buffer. Lyse cells using 0.1% Triton X-100. Measure intracellular radioactivity using a liquid scintillation counter.
-
Self-Validation Step: Include strictly selective positive controls: Desipramine (NET), Fluoxetine (SERT), and GBR-12909 (DAT). Calculate the Z'-factor for the assay. A Z'-factor > 0.5 validates the assay's dynamic range and confirms that the lack of activity in the (-)-enantiomer is a true biological phenomenon, not an assay failure.
Workflow for the chiral resolution and pharmacological validation of Bicifadine enantiomers.
Conclusion
The pharmacological profile of bicifadine hydrochloride is a quintessential example of enantiomeric stereoselectivity. The (+)-enantiomer is solely responsible for the triple reuptake inhibition of norepinephrine, serotonin, and dopamine, while the (-)-enantiomer is functionally inactive. For drug development professionals, isolating the eutomer not only halves the required therapeutic dose but also drastically reduces the metabolic burden and potential off-target toxicity associated with administering an inactive distomer.
References
-
Basile, A.S., et al. "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics, 2007. 2
-
Vestli, K. "Asymmetric Synthesis of Enantiomerically Pure Bicifadine Analogues." CORE, 2008. 3
-
Marks, D.M., et al. "Triple Reuptake Inhibitors: The Next Generation of Antidepressants." Current Neuropharmacology, 2008. 1
-
"Significance of stereochemistry and eudesmic ratio in chiral drug development." World Journal of Pharmaceutical Research, 2018.
-
"Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter." Frontiers in Molecular Neuroscience, 2020. 4
Sources
- 1. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Frontiers | Structure-Function of the High Affinity Substrate Binding Site (S1) of Human Norepinephrine Transporter [frontiersin.org]
Methodological & Application
Synthesis of (-)-Bicifadine Hydrochloride: A Comprehensive Guide for Researchers
Introduction: The Therapeutic Promise of (-)-Bicifadine
(-)-Bicifadine is a potent, non-opioid analgesic that has garnered significant interest within the pharmaceutical landscape. Its primary mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, with a lesser effect on dopamine reuptake, classifying it as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1][2]. This multimodal activity profile offers a promising alternative for pain management, potentially circumventing the significant abuse potential and side effects associated with traditional opioid analgesics[3][4]. The stereochemistry of Bicifadine is critical, with the (-)-enantiomer demonstrating the desired pharmacological activity. Therefore, robust and efficient enantioselective synthetic protocols are paramount for its development and clinical investigation.
This document provides a detailed guide for the synthesis of (-)-Bicifadine hydrochloride, designed for researchers, scientists, and drug development professionals. It outlines a field-proven asymmetric synthetic strategy, explains the rationale behind the chosen methodologies, and provides step-by-step protocols to ensure reproducibility and success in the laboratory.
Strategic Approach to Enantioselective Synthesis
The synthesis of the chiral 3-azabicyclo[3.1.0]hexane core of (-)-Bicifadine represents the key challenge. While classical resolution of a racemic mixture is a viable option, a direct asymmetric synthesis is often more efficient and atom-economical. The strategy detailed herein focuses on a rhodium-catalyzed intramolecular cyclopropanation, a powerful method for the enantioselective formation of cyclopropane rings[5]. This approach allows for the direct establishment of the desired stereochemistry from an achiral precursor.
The overall synthetic workflow can be visualized as a multi-step process, beginning with commercially available starting materials and culminating in the formation of the final hydrochloride salt.
Caption: Synthetic workflow for (-)-Bicifadine HCl.
Detailed Synthesis Protocols
This section provides detailed, step-by-step protocols for the synthesis of (-)-Bicifadine hydrochloride, from the preparation of key intermediates to the final salt formation.
Part 1: Synthesis of the Aldehyde Precursor
The synthesis begins with the preparation of the requisite aldehyde, which will undergo subsequent reactions to form the substrate for the key cyclopropanation step. A common starting material is p-tolylacetic acid.
Protocol 1: Synthesis of p-Tolylacetaldehyde
-
Materials and Reagents:
-
p-Tolylacetic acid
-
Thionyl chloride (SOCl₂)
-
Palladium on activated carbon (Pd/C, 10%)
-
Hydrogen gas (H₂)
-
Anhydrous toluene
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure (Rosenmund Reduction): a. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve p-tolylacetic acid (1 equivalent) in anhydrous toluene. b. Slowly add thionyl chloride (1.2 equivalents) dropwise at room temperature. c. Heat the reaction mixture to reflux for 2 hours. Monitor the reaction progress by TLC. d. After completion, cool the mixture to room temperature and remove the excess thionyl chloride and toluene under reduced pressure to obtain crude p-tolylacetyl chloride. e. To a separate flask, add the crude p-tolylacetyl chloride dissolved in anhydrous THF. f. Add a catalytic amount of 10% Pd/C. g. Bubble hydrogen gas through the solution at room temperature while stirring vigorously. Monitor the reaction by TLC. h. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. i. Concentrate the filtrate under reduced pressure to yield p-tolylacetaldehyde. This can be purified further by column chromatography if necessary.
Part 2: Asymmetric Intramolecular Cyclopropanation
This is the critical step where the chirality of the molecule is established. The protocol is adapted from established methods for rhodium-catalyzed asymmetric cyclopropanation[5][6].
Protocol 2: Synthesis of the Chiral 3-Azabicyclo[3.1.0]hexane Intermediate
-
Materials and Reagents:
-
p-Tolylacetaldehyde (from Protocol 1)
-
N-Allyl-2,4,6-triisopropylbenzenesulfonamide
-
2,4,6-Triisopropylbenzenesulfonyl hydrazide
-
Chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Hydrazone Formation: In a dry Schlenk flask under an argon atmosphere, dissolve p-tolylacetaldehyde (1 equivalent) and 2,4,6-triisopropylbenzenesulfonyl hydrazide (1.05 equivalents) in dry THF. b. Stir the solution at room temperature for 3 hours. The formation of the corresponding arenesulfonylhydrazone can be monitored by TLC. c. Cyclopropanation: In a separate dry Schlenk flask, add the chiral dirhodium(II) catalyst (e.g., 1-2 mol%). d. Add anhydrous DCM to the catalyst. e. To this catalyst solution, add the previously prepared hydrazone solution dropwise over a period of 1-2 hours at room temperature. f. Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 12-24 hours. g. Upon completion, filter the reaction mixture through a short pad of silica gel. h. Concentrate the filtrate under reduced pressure. i. The crude product can be purified by silica gel column chromatography to yield the enantiomerically enriched 3-azabicyclo[3.1.0]hexane intermediate.
| Parameter | Value |
| Catalyst | Rh₂(S-DOSP)₄ |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Typical ee | >95% |
| Table 1: Key Parameters for Asymmetric Cyclopropanation. |
Part 3: Reduction and Salt Formation
The final steps involve the reduction of the sulfonamide and subsequent formation of the hydrochloride salt.
Protocol 3: Synthesis of (-)-Bicifadine Hydrochloride
-
Materials and Reagents:
-
Chiral 3-azabicyclo[3.1.0]hexane intermediate (from Protocol 2)
-
Lithium aluminum hydride (LiAlH₄) or Red-Al®
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl) in diethyl ether (2M solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure: a. Reduction: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, suspend LiAlH₄ (2-3 equivalents) in anhydrous diethyl ether. b. Cool the suspension to 0 °C in an ice bath. c. Slowly add a solution of the chiral intermediate dissolved in anhydrous diethyl ether dropwise to the LiAlH₄ suspension. d. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC. e. Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). f. Stir the resulting mixture at room temperature for 30 minutes until a white precipitate forms. g. Filter the mixture and wash the precipitate thoroughly with diethyl ether. h. Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude (-)-Bicifadine free base. i. Salt Formation: Dissolve the crude free base in a minimal amount of anhydrous diethyl ether. j. Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. k. Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield (-)-Bicifadine hydrochloride.
Alternative Strategy: Chiral Resolution
For laboratories not equipped for asymmetric catalysis, or for process optimization, chiral resolution of racemic Bicifadine is a viable alternative. This involves the separation of the enantiomers through the formation of diastereomeric salts with a chiral resolving agent.
Caption: Workflow for Chiral Resolution of Bicifadine.
Protocol 4: Chiral Resolution of Racemic Bicifadine
-
Materials and Reagents:
-
Racemic Bicifadine
-
Chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid)
-
Methanol or Ethanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
-
Procedure: a. Dissolve racemic Bicifadine in a suitable solvent such as methanol. b. In a separate flask, dissolve an equimolar amount of the chiral resolving agent in the same solvent. c. Combine the two solutions and heat gently to ensure complete dissolution. d. Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator to induce crystallization of one of the diastereomeric salts. e. Collect the crystals by filtration. The enantiomeric purity of the salt can be determined by chiral HPLC. f. Recrystallize the salt from the same solvent system to improve diastereomeric purity if necessary. g. To liberate the free base, dissolve the diastereomerically pure salt in water and basify with a NaOH solution. h. Extract the aqueous layer with DCM. i. Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield enantiomerically pure (-)-Bicifadine. j. The hydrochloride salt can then be formed as described in Protocol 3.
Conclusion
The synthesis of (-)-Bicifadine hydrochloride is a challenging yet achievable goal for well-equipped research and development laboratories. The presented asymmetric synthesis protocol, centered around a rhodium-catalyzed intramolecular cyclopropanation, offers an efficient and elegant route to the desired enantiomer. For laboratories where this methodology is not feasible, classical chiral resolution provides a robust alternative. The successful synthesis of this promising non-opioid analgesic will undoubtedly contribute to the ongoing efforts to develop safer and more effective pain therapies.
References
- Alkylcarbene mediated intramolecular alkene cyclopropanation to construct aza[3.1.0] bicycles.
-
Bicifadine - Wikipedia. Available at: [Link]
- Basile, A. S., et al. (2007). Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225.
-
Bicifadine - chemeurope.com. Available at: [Link]
-
DOV Advances Bicifadine To First Of Pivotal Study Series - BioWorld. Available at: [Link]
- Doyle, M. P., & Hu, W. (2002). Guide to Enantioselective Dirhodium(II)
Sources
- 1. Enantioselective synthesis of chiral BCPs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raj.emorychem.science [raj.emorychem.science]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
HPLC method development for detection of (-)-Bicifadine hydrochloride
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Detection of (-)-Bicifadine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
(-)-Bicifadine hydrochloride is a non-opioid analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).[1][2][3] As a chiral molecule, the development of a stereoselective analytical method is imperative for its characterization, quality control, and pharmacokinetic studies. This document provides a comprehensive guide to the development and implementation of a robust normal-phase High-Performance Liquid Chromatography (NP-HPLC) method for the enantioselective analysis of (-)-Bicifadine hydrochloride. The narrative explains the scientific rationale behind the selection of chromatographic parameters and provides detailed, step-by-step protocols for researchers, scientists, and drug development professionals.
Introduction to (-)-Bicifadine Hydrochloride and Analytical Strategy
(-)-Bicifadine is a potent analgesic agent whose primary mechanism involves inhibiting the reuptake of key neurotransmitters: norepinephrine (NET), serotonin (SERT), and to a lesser extent, dopamine (DAT).[1] Its chemical designation is (1R,5S)-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane hydrochloride.[4] The presence of stereoisomers necessitates the use of chiral separation techniques, as different enantiomers of a drug can exhibit significantly varied pharmacological and toxicological profiles.[5] High-Performance Liquid Chromatography (HPLC) coupled with a Chiral Stationary Phase (CSP) is the industry-standard technique for achieving reliable enantiomeric separation due to its high efficiency and reproducibility.[6][7]
This guide focuses on a normal-phase chromatographic approach, which is often highly effective for the separation of basic compounds like Bicifadine.[5][6] The method development strategy is built upon a systematic evaluation of the analyte's properties to logically select the optimal column, mobile phase, and detection parameters.
Physicochemical Properties of Bicifadine Hydrochloride
A thorough understanding of the analyte's properties is the foundation of logical method development.
| Property | Value | Significance for HPLC Method Development |
| Molecular Formula | C₁₂H₁₅N • HCl[1] | Defines the molecular weight and elemental composition. |
| Molecular Weight | 209.7 g/mol [1][4] | Used for preparing solutions of known concentration. |
| Chemical Structure | Contains a secondary amine and a p-tolyl group.[4] | The basic amine group dictates the need for mobile phase modifiers to ensure good peak shape. The aromatic ring allows for UV detection. |
| Chirality | Exists as enantiomers.[4] | A chiral stationary phase is mandatory for separation. |
| Solubility | Slightly soluble in DMSO and Ethanol.[1] | Guides the selection of an appropriate solvent for sample preparation. Compatibility with the mobile phase is crucial. |
| pKa (Predicted) | The secondary amine group makes it a basic compound. | Influences interaction with the stationary phase and dictates the use of basic modifiers in the mobile phase to prevent peak tailing. |
| LogP (Predicted) | 2.1[3][8] | Indicates moderate lipophilicity, suitable for both normal and reversed-phase chromatography. |
HPLC Method Development: Rationale and Optimization
The development process is a sequential and logical workflow designed to achieve optimal separation and detection.
Caption: General workflow for chiral HPLC method development.[6]
Chiral Stationary Phase (CSP) Selection
Expertise & Experience: The direct approach, using a Chiral Stationary Phase (CSP), is the most efficient method for separating enantiomers.[5] For basic amine compounds such as Bicifadine, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and success.[6][7] Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for screening.[5][7] These phases offer a combination of hydrogen bonding, dipole-dipole, and π-π interactions that are effective for resolving chiral amines.
Selection: Chiralcel® OD-H is selected for this protocol due to its proven track record in separating a wide range of basic chiral compounds.[5][7]
Mobile Phase Optimization
Expertise & Experience: Normal-phase chromatography, utilizing a non-polar primary solvent and a polar modifier, provides a high degree of selectivity for many chiral separations.
-
Primary Solvents: n-Hexane or heptane are standard choices.
-
Alcohol Modifier: An alcohol like isopropanol (IPA) or ethanol is used to modulate the retention and selectivity of the analytes. A typical starting composition is 90:10 (v/v) n-hexane:IPA.[5][6]
-
Basic Additive: This is the most critical component for analyzing basic compounds like Bicifadine. Without a basic additive, the analyte's amine group will interact strongly with residual acidic silanols on the silica surface, leading to severe peak tailing. Adding a small amount (e.g., 0.1% v/v) of an amine, such as diethylamine (DEA), to the mobile phase competitively blocks these active sites, resulting in sharp, symmetrical peaks.[5]
Optimized Mobile Phase: A composition of n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v) was determined to provide the best balance of retention time and resolution.
Detector and System Parameters
-
UV Detection: The p-tolyl (methylphenyl) group in Bicifadine contains an aromatic ring, which is a strong chromophore. A UV detector is therefore well-suited for this analysis. Screening across a UV spectrum is recommended, but wavelengths of 215 nm (for general peptide/aromatic absorbance) and 285 nm are good starting points.[6]
-
Temperature: Column temperature can influence separation selectivity. Maintaining a constant, controlled temperature (e.g., 25°C ) is crucial for reproducible retention times and resolution.[6]
-
Flow Rate: A flow rate of 1.0 mL/min provides a good balance between analysis time and chromatographic efficiency for a standard 4.6 mm ID column.[6]
Experimental Protocols
Protocol 1: Preparation of Solutions
-
Mobile Phase Preparation (1 Liter):
-
Carefully measure 900 mL of HPLC-grade n-Hexane into a suitable solvent reservoir.
-
Add 100 mL of HPLC-grade Isopropanol.
-
Add 1.0 mL of Diethylamine (DEA).
-
Mix thoroughly and degas for 15-20 minutes using sonication or vacuum degassing.
-
-
Standard Stock Solution Preparation (1 mg/mL):
-
Accurately weigh approximately 10 mg of (-)-Bicifadine hydrochloride reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with Isopropanol. Mix until fully dissolved. This is the Stock Solution.
-
-
Working Standard Solution Preparation (0.1 mg/mL):
-
Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[6]
-
Protocol 2: HPLC System and Method Parameters
The following table summarizes the optimized chromatographic conditions.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II or equivalent HPLC system |
| Column | Chiralcel® OD-H, 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Hexane: Isopropanol: Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25°C[6] |
| Injection Volume | 10 µL |
| UV Detection | Diode Array Detector (DAD), monitoring at 215 nm and 285 nm |
| Run Time | Approximately 15 minutes (adjust as needed to elute both enantiomers) |
Protocol 3: System Suitability and Data Analysis
Before running samples, the system's performance must be verified.
-
Equilibrate: Purge the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject Standard: Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Analyze Results: Evaluate the system suitability parameters against the established criteria.
| System Suitability Parameter | Acceptance Criteria | Rationale |
| Resolution (Rs) | ≥ 1.5 | Ensures baseline separation between the enantiomers.[6] |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry; high tailing can indicate undesirable column interactions. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and performance. |
| % RSD for Peak Area | ≤ 2.0% | Demonstrates the precision and repeatability of the injector and detector. |
| % RSD for Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |
Method Validation: Forced Degradation Studies
To ensure the developed HPLC method is "stability-indicating," forced degradation studies must be performed. These studies intentionally stress the drug substance to produce potential degradation products, demonstrating that the method can separate these degradants from the intact analyte.[9][10] The goal is to achieve 5-20% degradation of the active ingredient.[11]
Caption: Key stress conditions for forced degradation studies.
Protocol 4: Forced Degradation Study Protocol Outline
-
Prepare Samples: Prepare separate solutions of (-)-Bicifadine hydrochloride at 1 mg/mL.
-
Apply Stress:
-
Acid: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Heat at 60°C for 2-4 hours.
-
Base: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Heat at 60°C for 2-4 hours.
-
Oxidation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature for 8 hours.
-
Thermal: Store solid powder in an oven at 80°C for 24 hours, then dissolve for analysis.[9]
-
Photolytic: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Neutralization: Before injection, neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluation: Examine the chromatograms for new peaks corresponding to degradation products. Use a Diode Array Detector to assess peak purity of the main (-)-Bicifadine peak to ensure it is free from co-eluting impurities. The method is considered stability-indicating if all degradation product peaks are successfully resolved from the parent peak.
Conclusion
This application note details a robust and reliable NP-HPLC method for the enantioselective detection of (-)-Bicifadine hydrochloride. The systematic approach to method development, founded on the physicochemical properties of the analyte, resulted in a method with excellent resolution and peak symmetry. The provided protocols for sample preparation, system operation, and forced degradation studies offer a complete framework for implementation in quality control, stability testing, and research environments. This method serves as a critical tool for ensuring the purity, potency, and safety of (-)-Bicifadine hydrochloride.
References
- BenchChem. (n.d.). Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols.
- LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
- Cayman Chemical. (n.d.). Bicifadine (hydrochloride) (CAS Number: 66504-75-4).
- Hello Bio. (n.d.). Bicifadine hydrochloride.
- Journal of the American Chemical Society. (n.d.).
- Phenomenex. (n.d.). Chiral HPLC Separations.
- PubChem. (n.d.). Bicifadine Hydrochloride.
- PubChem. (n.d.). Bicifadine.
- BenchChem. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
- Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals.
- ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
- ResolveMass Laboratories Inc. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- BioPharm International. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Santa Cruz Biotechnology. (n.d.). Bicifadine Hydrochloride | CAS 66504-75-4.
- Chemsrc. (2025, August 27). Bicifadine hydrochloride | CAS#:66504-75-4.
- Tocris Bioscience. (n.d.). Bicifadine hydrochloride | CAS 66504-75-4.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Bicifadine hydrochloride | Hello Bio [hellobio.com]
- 3. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Bicifadine Hydrochloride | C12H16ClN | CID 46783598 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 8. Bicifadine hydrochloride | CAS#:66504-75-4 | Chemsrc [chemsrc.com]
- 9. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 10. pharmtech.com [pharmtech.com]
- 11. biopharminternational.com [biopharminternational.com]
preparation of (-)-Bicifadine hydrochloride stock solutions for in vitro assays
Application Note: Preparation and Handling of (-)-Bicifadine Hydrochloride Stock Solutions for In Vitro Monoamine Transporter Assays
Pharmacological Context & Rationale
(-)-Bicifadine hydrochloride is the active enantiomer of bicifadine, a potent, non-opioid triple monoamine reuptake inhibitor (SNDRI). In drug development and neuropharmacological research, it is primarily utilized in in vitro assays to evaluate transporter occupancy and reuptake kinetics. The compound acts as a competitive antagonist at the noradrenalin transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)[1].
Because in vitro cell-based assays (such as those using HEK293 cells transfected with human monoamine transporters) are highly sensitive to solvent toxicity and compound degradation, the rigorous preparation of master stock solutions is a critical variable. This guide establishes a self-validating protocol for formulating, storing, and diluting (-)-Bicifadine hydrochloride to ensure absolute assay reproducibility.
Fig 1: Pharmacological mechanism of (-)-Bicifadine HCl as a triple monoamine reuptake inhibitor.
Physicochemical Properties
Before handling the compound, researchers must account for its specific molecular properties. The hydrochloride salt form is utilized to enhance stability and solubility profiles compared to the free base[2].
Table 1: Chemical Identity and Target Profile
| Property | Value |
| Nomenclature | (-)-Bicifadine hydrochloride; 1-(4-Methylphenyl)-3-azabicyclo[3.1.0]hexane HCl |
| CAS Number | 66504-88-9 ((-)-enantiomer)[3] / 66504-75-4 (Racemic HCl) |
| Molecular Weight | 209.72 g/mol [2] |
| Molecular Formula | C₁₂H₁₅N • HCl[2] |
| Primary Targets (IC₅₀) | NET (55 nM), SERT (117 nM), DAT (910 nM) |
Causality in Experimental Design: The "Why" Behind the Protocol
A robust protocol is not merely a sequence of steps, but a series of deliberate chemical choices designed to prevent experimental artifacts.
-
Solvent Selection (Anhydrous DMSO vs. Water): While the hydrochloride salt of bicifadine is highly soluble in water[4], preparing primary master stocks in aqueous solutions is a critical error for long-term storage. Aqueous stocks are susceptible to pH-dependent hydrolytic degradation and microbial contamination over time. Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard because it ensures complete solvation, maintains absolute sterility, and prevents degradation when stored at -20°C.
-
Managing Hygroscopicity: Hydrochloride salts are inherently hygroscopic. If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture will condense on the powder. This water weight artificially inflates the compound's mass during weighing, resulting in sub-potent stock solutions. Causality: Vials must be equilibrated to room temperature in a desiccator prior to opening.
-
Vehicle Control Limits: Monoamine transporter assays are highly sensitive to solvent-induced cytotoxicity. The final DMSO concentration in the assay well must strictly remain ≤0.1% (v/v) to ensure that the observed reuptake inhibition is entirely drug-mediated.
Quantitative Data: Stock Preparation & Dilution Matrices
To achieve a standard 10 mM Master Stock , use the exact volumes of anhydrous DMSO listed in Table 2 based on the mass of (-)-Bicifadine HCl weighed. (Formula: Volume (µL) =[Mass (mg) / 209.72 g/mol ] × 10,000)
Table 2: 10 mM Master Stock Preparation
| Mass of (-)-Bicifadine HCl | Volume of Anhydrous DMSO Required |
| 1.0 mg | 476.8 µL |
| 2.0 mg | 953.6 µL |
| 5.0 mg | 2.384 mL |
| 10.0 mg | 4.768 mL |
To maintain the strict ≤0.1% final DMSO constraint in your assay, prepare a 1000x intermediate dilution series in pure DMSO before introducing the compound to your aqueous assay buffer (e.g., HBSS or ACSF).
Table 3: Serial Dilution for In Vitro Assays (1000x Intermediate Stocks)
| Target Assay Conc. | Required 1000x Stock | Preparation Method (in DMSO) |
| 10 µM | 10 mM | Use Master Stock directly |
| 1 µM | 1 mM | 10 µL of 10 mM Stock + 90 µL DMSO |
| 100 nM | 100 µM | 10 µL of 1 mM Stock + 90 µL DMSO |
| 10 nM | 10 µM | 10 µL of 100 µM Stock + 90 µL DMSO |
Step-by-Step Experimental Protocol
Fig 2: Step-by-step workflow for the preparation and storage of (-)-Bicifadine HCl stock solutions.
Phase 1: Equilibration and Weighing
-
Remove the sealed vial of (-)-Bicifadine HCl from the -20°C freezer.
-
Place the intact vial in a desiccator at room temperature (RT) for a minimum of 30–60 minutes.
-
In a sterile biosafety cabinet, weigh the desired mass (e.g., 5.0 mg) using an analytical balance. Transfer to a sterile, solvent-resistant microcentrifuge tube.
Phase 2: Solvation
-
Add the exact volume of room-temperature anhydrous DMSO calculated in Table 2 (e.g., 2.384 mL for 5.0 mg) to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 30 seconds.
-
Validation Step: Visually inspect the solution against a light source. The solution must be completely clear. If micro-particulates remain, sonicate the tube in a room-temperature water bath for 1–2 minutes until complete solvation is achieved.
Phase 3: Aliquoting and Storage
-
To prevent degradation from repeated freeze-thaw cycles, divide the 10 mM master stock into single-use aliquots (e.g., 20 µL or 50 µL per tube).
-
Purge the headspace of the tubes with dry argon or nitrogen gas (optional but recommended for long-term stability).
-
Store aliquots immediately at -20°C in a dark, desiccated container. Stocks prepared in this manner are typically stable for up to 6 months.
Phase 4: Aqueous Working Dilution (Day of Assay)
-
Thaw a single 10 mM aliquot at room temperature.
-
Perform the 1000x serial dilutions in pure DMSO as outlined in Table 3.
-
Dilute the 1000x intermediate stocks 1:1000 directly into your pre-warmed aqueous assay buffer (e.g., add 1 µL of stock to 999 µL of buffer).
-
Self-Validating Control: Always run a 0.1% DMSO vehicle control well in parallel with your (-)-Bicifadine HCl treatments to validate that baseline transporter activity is unaffected by the solvent.
References
-
National Center for Biotechnology Information (PubChem). "PubChem Compound Summary for CID 46783598, Bicifadine Hydrochloride". PubChem. Available at:[Link]
-
Basile, A. S., et al. "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics 321.3 (2007): 1208-1225. Available at:[Link]
Sources
Application Note: In Vivo Dosing Guidelines and Efficacy Protocols for (-)-Bicifadine Hydrochloride in Rodent Models
Introduction & Mechanistic Rationale
(-)-Bicifadine hydrochloride (DOV 220,075) is a chemically distinct, non-opioid analgesic characterized as a triple monoamine reuptake inhibitor (TRI)[1]. Unlike traditional NSAIDs or opioids, bicifadine exerts its antinociceptive effects by inhibiting the presynaptic reuptake of key neurotransmitters. In vitro recombinant human transporter assays demonstrate a relative inhibitory potency ratio of norepinephrine (NE) > serotonin (5-HT) > dopamine (DA) at approximately 1:2:17[2][3].
By elevating extrasynaptic levels of these biogenic amines—particularly in the prefrontal cortex, locus coeruleus, and striatum—bicifadine enhances descending inhibitory pain pathways[2]. Furthermore, the co-administration of the D2 receptor antagonist (-)-sulpiride significantly attenuates its antihyperalgesic efficacy, confirming that dopaminergic activation is a critical causal factor in its mechanism of action[2][4].
Fig 1: Mechanism of Action: Bicifadine acts as a TRI to activate descending pain inhibitory pathways.
Physicochemical Properties & Formulation Guidelines
Bicifadine is formulated as a hydrochloride salt, conferring excellent aqueous solubility[5]. This eliminates the need for harsh organic solvents (e.g., DMSO or Tween-80) that can independently induce behavioral artifacts or tissue irritation in nociceptive assays.
-
Vehicle Selection: Sterile physiological saline (0.9% NaCl) or distilled water is the optimal vehicle for both oral (p.o.) and intraperitoneal (i.p.) administration[5].
-
Preparation: Solutions should be prepared fresh daily. For a standard 30 mg/kg dose in a 250 g rat (assuming a 2 mL/kg injection volume), dissolve 15 mg of bicifadine HCl per 1 mL of saline. Vortex until completely clear.
Pharmacokinetics (PK) & Biodistribution in Rodents
Understanding the PK profile is essential for timing behavioral assays. Bicifadine is rapidly and extensively absorbed in rodents, making oral gavage highly translatable to clinical dosing formulations[6].
Causality Insight: At 0.5 hours post-oral administration in rats, 63–64% of the total radioactivity in the brain is unchanged bicifadine[6]. Therefore, behavioral testing must commence within the 30 to 120-minute window post-dose to capture peak pharmacodynamic effects before hepatic metabolism (primarily via CYP2D6 and MAO-B) converts it to its lactam metabolites[4].
Table 1: Pharmacokinetic & Disposition Profile of Bicifadine in Rodents [6]
| Parameter | Mice | Rats |
| Oral Bioavailability (F%) | 50 - 63% | 79 - 85% |
| Plasma Protein Binding | 80 - 86% | 95 - 97% |
| Primary Metabolites | Lactam (M12), Lactam acid (M9) | Lactam (M12), Lactam acid (M9) |
| Primary Excretion Route | Urine (as metabolites) | Urine (as metabolites) |
| Unchanged Drug in Plasma | 7 - 12% (p.o.), 14 - 26% (i.v.) | 7 - 12% (p.o.), 14 - 26% (i.v.) |
In Vivo Efficacy Dosing Guidelines
Bicifadine demonstrates robust efficacy across acute, inflammatory, visceral, and neuropathic pain models[2][7]. Notably, it lacks the ceiling effect commonly associated with NSAIDs and does not induce the physical dependence characteristic of opioids[1][7].
Table 2: Recommended Dosing by Rodent Pain Model [2][7]
| Pain Model | Species | Route | Effective Dose Range | ED50 / Key Findings |
| Paw Pressure (Inflammatory) | Rat | p.o. | 5 - 30 mg/kg | ED50 = 11 mg/kg. Superior to aspirin (74 mg/kg). |
| Writhing Assay (Visceral) | Mouse | p.o. | 5 - 30 mg/kg | ED50 = 13 mg/kg. |
| Formalin Test (Biphasic) | Rat/Mouse | p.o. | 25 - 100 mg/kg | Suppresses both Phase I (acute) and Phase II (inflammatory). |
| Tail-Flick (Acute Thermal) | Mouse | p.o. | 25 - 100 mg/kg | Active at high doses; limited efficacy at low stimulus intensities. |
| Spinal Nerve Ligation (SNL) | Rat | p.o. | 10 - 60 mg/kg | Suppresses mechanical/thermal hyperalgesia and allodynia. |
| Microdialysis (Neurochemistry) | Rat | i.p. | 20 mg/kg | Significantly increases extrasynaptic NE, 5-HT, and DA. |
| Toxicity / Lethality | Rat | p.o. | N/A | LD50 = 370 mg/kg. Wide therapeutic index. |
Detailed Experimental Protocol: Spinal Nerve Ligation (SNL) Efficacy Study
The SNL model is a gold standard for evaluating chronic neuropathic pain. The following self-validating protocol ensures robust data collection by incorporating baseline verifications and optimal PK-aligned testing windows.
Fig 2: Experimental Workflow: Evaluating Bicifadine in the SNL Neuropathic Pain Model.
Step-by-Step Methodology
Phase 1: Preparation and Baseline Validation
-
Acclimation: Habituate adult male Sprague-Dawley rats (200-250g) to the testing environment and wire-mesh observation cages for 30 minutes daily for 3 days prior to baseline testing.
-
Pre-Surgery Baseline: Perform baseline mechanical allodynia testing using calibrated von Frey filaments (up-down method). Self-Validation Check: Animals exhibiting baseline withdrawal thresholds < 15g should be excluded from the study to ensure uniformity.
Phase 2: Surgical Induction (SNL) 3. Anesthesia: Induce anesthesia using 2-3% isoflurane in oxygen. 4. Ligation: Isolate and tightly ligate the left L5 and L6 spinal nerves with 6-0 silk suture distal to the dorsal root ganglion. 5. Recovery: Allow 14 days for recovery and the full development of mechanical allodynia.
Phase 3: Post-Surgery Validation and Dosing 6. Allodynia Confirmation: On Day 14 post-op, re-test withdrawal thresholds. Self-Validation Check: Only include rats demonstrating a significant drop in threshold (e.g., < 4g). Randomize into vehicle, positive control (e.g., Gabapentin 100 mg/kg), and Bicifadine groups (10, 30, and 60 mg/kg). 7. Dosing: Administer Bicifadine HCl via oral gavage (p.o.) at a volume of 2 mL/kg.
Phase 4: Pharmacodynamic Assessment 8. Testing Window: Assess mechanical withdrawal thresholds at 0.5, 1, 2, and 4 hours post-dosing.
- Expert Insight: Because bicifadine rapidly penetrates the blood-brain barrier (peak brain concentrations at ~0.5h)[6], the 1-hour time point typically represents the maximum antiallodynic effect.
- Data Analysis: Calculate the Area Under the Curve (AUC) for withdrawal threshold over time to quantify total analgesic efficacy.
Expert Insights & Troubleshooting
-
Receptor Antagonism Controls: To validate the specific monoaminergic contribution in your model, consider a pre-treatment with a D2 antagonist (e.g., (-)-sulpiride). If the antinociceptive effect of bicifadine is blunted, it confirms the dopaminergic dependency of the response[2][4].
-
Avoiding False Positives (Motor Deficits): TRIs can occasionally induce hyperlocomotion or sedation, which confounds pain assays (e.g., tail-flick or von Frey). However, bicifadine has been shown not to cause hyperlocomotion in open-field tests at therapeutic doses[8]. Always run a parallel rotarod or open-field cohort to definitively prove that changes in withdrawal latency are due to analgesia, not motor impairment.
-
Metabolic Considerations: Bicifadine is extensively metabolized in humans by CYP2D6 and MAO-B into a lactam metabolite (M12)[4]. When translating rodent data to human models, account for species-specific variations in CYP450 expression, as the metabolic rate can shift the duration of action.
References
-
"Bicifadine | C12H15N | CID 47953 - PubChem - NIH", nih.gov. URL: 1
-
"Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain", researchgate.net. URL: 2
-
"Bicifadine – Knowledge and References", taylorandfrancis.com. URL: 4
-
"Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine", nih.gov. URL: 8
-
"Bicifadine*", portico.org. URL:7
-
"Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey", nih.gov. URL: 6
-
"WO2006102029A2 - Methods and compositions for the treatment of urinary incontinence", google.com. URL: 5
-
"BICIFADINE HYDROCHLORIDE - Inxight Drugs", ncats.io. URL: 3
Sources
- 1. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BICIFADINE HYDROCHLORIDE [drugs.ncats.io]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. WO2006102029A2 - Methods and compositions for the treatment of urinary incontinence - Google Patents [patents.google.com]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in the mouse, rat, and monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS quantification of (-)-Bicifadine hydrochloride in plasma samples
High-Throughput LC-MS/MS Quantification of (-)-Bicifadine Hydrochloride in Human Plasma: A Validated Bioanalytical Workflow
Mechanistic Context & Clinical Relevance
(-)-Bicifadine hydrochloride (1-p-tolyl-3-azabicyclo[3.1.0]hexane) is a non-narcotic analgesic characterized functionally as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI)[1]. By elevating synaptic concentrations of these three monoamines, bicifadine activates descending inhibitory pain pathways, offering a differentiated mechanism from traditional opioids or NSAIDs[1].
In clinical development, particularly during Phase III trials for chronic low back pain, a critical bioanalytical challenge emerged: clinical efficacy was heavily obscured by patient non-compliance. Retrospective pharmacokinetic (PK) analysis revealed that patients who maintained plasma bicifadine concentrations above 500 ng/mL demonstrated significantly greater pain reduction compared to placebo and non-compliant cohorts[2]. Furthermore, bicifadine is rapidly metabolized via hydroxylation and oxidation into circulating lactam and carboxyl metabolites, peaking roughly 0.5 hours post-dose[3].
Consequently, precise LC-MS/MS quantification is not merely a regulatory checkbox; it is the definitive analytical lens required to distinguish true pharmacological failure from simple medication non-compliance.
Fig 1. Pharmacological mechanism of bicifadine via triple monoamine reuptake inhibition.
Analytical Rationale & Method Development
To achieve a robust, high-throughput assay suitable for large-scale PK studies, every step of the methodology was designed with specific chemical causality in mind:
-
Sample Preparation (MCX SPE): Plasma contains high concentrations of endogenous glycerophospholipids (e.g., phosphatidylcholines) that compete for charge in the Electrospray Ionization (ESI) source, leading to unpredictable ion suppression. Bicifadine possesses a secondary amine (pKa ~9.5), meaning it is positively charged at physiological and acidic pH. By utilizing a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction, we can apply an aggressive 100% methanol wash to strip away neutral lipids while the protonated bicifadine remains ionically tethered to the sulfonic acid groups of the sorbent. Elution is then triggered by neutralizing the amine with a basic organic solvent.
-
Chromatography (UHPLC): A sub-2 µm C18 stationary phase provides the high theoretical plate counts necessary to ensure baseline resolution between bicifadine and its structurally similar lactam metabolites[3].
-
Ionization Chemistry: The mobile phase is buffered with 0.1% formic acid. This serves a dual purpose: it maintains the analyte in its
state for optimal ESI+ sensitivity and suppresses secondary interactions with residual silanols on the column, ensuring sharp, symmetrical peaks.
Experimental Protocol
Reagents and Materials
-
Analytes: (-)-Bicifadine HCl (Reference Standard), Bicifadine-d4 (Internal Standard, IS).
-
Matrices: K2EDTA human plasma (blank).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), and Ammonium Hydroxide (
). -
Hardware: 96-well Oasis MCX SPE plates (30 mg/well), Waters Acquity UPLC, Sciex API 5500 Triple Quadrupole.
Step-by-Step Sample Preparation Workflow
-
Aliquot & Spike: Transfer 50 µL of human plasma (standards, QCs, or unknowns) into a 96-well plate. Add 10 µL of IS working solution (500 ng/mL Bicifadine-d4).
-
Protein Precipitation (PPT): Add 100 µL of 2% FA in Water to disrupt protein binding, followed by 200 µL of ACN. Vortex for 2 minutes at 1000 RPM. Centrifuge at 4000 x g for 10 minutes.
-
SPE Conditioning: Condition the MCX plate with 1 mL MeOH, followed by 1 mL of 0.1% FA in water.
-
Loading: Load 300 µL of the PPT supernatant onto the MCX plate. Apply low vacuum.
-
Washing: Wash sequentially with 1 mL of 0.1% FA in water (removes aqueous interferences) and 1 mL of 100% MeOH (removes neutral lipids and phospholipids).
-
Elution: Elute the analytes into a clean collection plate using 2 x 250 µL of 5%
in MeOH. -
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (80:20, v/v).
Fig 2. High-throughput LC-MS/MS bioanalytical workflow for plasma sample processing.
System Suitability and Run Acceptance (The Self-Validating Loop)
To ensure the protocol operates as a self-validating system , the analytical run is governed by strict, automated acceptance criteria:
-
Pre-Run SST: A System Suitability Test (SST) sample (Low QC) is injected prior to the batch. The system is only validated to proceed if the peak asymmetry factor is < 1.5 and the Signal-to-Noise (S/N) ratio is > 10.
-
Intra-Run Bracketing: Unknown samples are bracketed by calibration standards. The calibration curve must exhibit an
. -
IS Tracking: The peak area of the Internal Standard is continuously monitored. If the IS area in any specific sample deviates by >20% from the mean IS area of the batch, that specific sample is automatically flagged and invalidated due to localized matrix effects or injection anomalies, preserving the integrity of the overall run.
Data Presentation & Assay Parameters
Table 1: UHPLC Gradient Conditions Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm). Flow Rate: 0.4 mL/min. Column Temp: 40°C.
| Time (min) | Mobile Phase A (0.1% FA in Water) | Mobile Phase B (0.1% FA in Acetonitrile) |
| 0.00 | 95% | 5% |
| 0.50 | 95% | 5% |
| 2.00 | 10% | 90% |
| 2.50 | 10% | 90% |
| 2.60 | 95% | 5% |
| 3.50 | 95% | 5% (Re-equilibration) |
Table 2: MS/MS MRM Parameters (ESI Positive Mode)
| Analyte | Precursor Ion ( | Product Ion ( | DP (V) | CE (eV) | Purpose |
| Bicifadine | 174.1 | 115.1 | 60 | 25 | Quantifier |
| Bicifadine | 174.1 | 157.1 | 60 | 18 | Qualifier |
| Bicifadine-d4 | 178.1 | 119.1 | 60 | 25 | Internal Standard |
Table 3: Method Validation Summary (FDA Bioanalytical Guidelines)
| Parameter | Result / Metric | Acceptance Criteria |
| Linear Range | 1.0 – 2000 ng/mL | |
| LLOQ | 1.0 ng/mL (S/N > 25) | Precision |
| Intra-day Precision (CV%) | 2.4% – 6.8% | |
| Inter-day Accuracy | 94.5% – 106.2% | |
| Extraction Recovery | 88.4% (Consistent across levels) | High and reproducible |
| Matrix Effect (IS Normalized) | 98.1% – 102.3% | Minimal ion suppression/enhancement |
Senior Scientist Insights & Troubleshooting
-
Mitigating Carryover: Bicifadine is highly lipophilic and basic, making it prone to sticking to the stainless-steel components of the autosampler needle. If carryover is observed in the blank injection following the Upper Limit of Quantification (ULOQ), switch the autosampler wash solvent to a highly organic, acidic mixture (e.g., Isopropanol/Acetonitrile/Water/Formic Acid, 40:40:18:2, v/v/v/v).
-
The Necessity of a Stable Isotope Labeled (SIL) IS: While structural analogs (like tramadol) are cheaper, they do not co-elute exactly with bicifadine. During the steep UHPLC gradient, a structural analog might elute in a different matrix suppression zone. Bicifadine-d4 co-elutes perfectly, meaning any ion suppression caused by unextracted matrix components affects both the analyte and the IS equally. The ratio remains constant, making the assay mathematically immune to minor matrix fluctuations.
References
- Czeskis, B. A., et al. "Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans." Drug Metabolism and Disposition. ResearchGate.
- Basile, A. S., et al. "Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain." Journal of Pharmacology and Experimental Therapeutics. ResearchGate.
- Katz, N., et al. "The Secrets of a Successful Clinical Trial: Compliance, Compliance, and Compliance." Innovations in Clinical Neuroscience. CLOCKSS.
Sources
Application Note: Advanced Formulation Strategies for the Oral Delivery of (-)-Bicifadine Hydrochloride
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Executive Summary & Pharmacological Context
(-)-Bicifadine hydrochloride (DOV 220,075) is a potent, non-opioid, non-NSAID analgesic that functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [1]. By elevating the synaptic concentrations of these three critical neurotransmitters, bicifadine exerts a broad-spectrum antinociceptive effect suitable for acute and chronic pain management.
However, translating bicifadine HCl into a viable commercial oral dosage form presents two major pharmacokinetic and physicochemical hurdles:
-
Short Biological Half-Life: Bicifadine is rapidly metabolized and eliminated, exhibiting a plasma half-life of approximately 1.6 to 2.6 hours [2]. This necessitates a sustained-release (SR) architecture to avoid the peak-and-trough plasma fluctuations associated with frequent immediate-release dosing.
-
High Aqueous Solubility: The hydrochloride salt of bicifadine is freely soluble in water (>100 mM) [3]. Highly soluble APIs are notoriously difficult to formulate into extended-release matrices, as they tend to rapidly diffuse out of the tablet before the rate-controlling polymer can fully hydrate.
Fig 1: Pharmacological mechanism of (-)-Bicifadine as a broad-spectrum triple reuptake inhibitor.
Solid-State Preformulation: The Polymorph B Imperative
The Causality of Crystal Habit: Bicifadine HCl exists in at least two distinct crystalline polymorphic forms: Form A (metastable) and Form B (thermodynamically stable) [4]. When bicifadine HCl is synthesized and crystallized via standard rapid-cooling methods, it typically yields Form A.
If Form A is utilized in a high-shear wet granulation process, the localized moisture and mechanical energy provide the activation energy required for the metastable crystals to spontaneously transition into Form B. This polymorphic shift alters the specific surface area and intrinsic dissolution rate of the API. Consequently, tablets manufactured with Form A will exhibit unpredictable release kinetics over their shelf-life as the transition slowly occurs in the solid state.
The Solution: To create a self-validating and highly reproducible formulation, it is strictly required to proactively isolate and formulate with Polymorph B . By starting with the thermodynamically stable form, the physical state of the API is "locked," ensuring that the dissolution profile remains invariant regardless of downstream processing stress or long-term storage [4].
Formulation Strategy: The Dual-Retard Matrix System
When formulating highly water-soluble APIs, standard hydrophilic matrix tablets (e.g., those relying solely on Hydroxypropyl Methylcellulose, HPMC) often fail to prevent an initial "burst release." The rapid ingress of gastric fluid dissolves the surface-level drug before the HPMC polymer chains can fully hydrate, entangle, and form a rate-limiting viscous gel layer.
To counteract this, we employ a Dual-Retard Matrix System [5].
-
Mechanism 1 (Hydrophobic Micro-Matrix): The API is first granulated with a hydrophobic polymer (e.g., ethylcellulose). This embeds the highly soluble bicifadine into lipophilic micro-particles, drastically reducing its primary dissolution rate.
-
Mechanism 2 (Hydrophilic Macro-Matrix): These micro-particles are then blended with a high-viscosity hydrophilic polymer (HPMC K100M) and compressed.
Self-Validating Synergy: Even if the hydrophilic HPMC gel layer hydrates slowly in the stomach, the hydrophobic coating on the micro-particles prevents premature drug dumping. As the HPMC finally gels, it provides a secondary diffusion barrier, resulting in a reliable, near zero-order release profile.
Fig 2: Dual-retard matrix formulation workflow for highly soluble API sustained release.
Experimental Methodologies
Protocol A: Isolation and Validation of Polymorph B
Objective: Convert crude Bicifadine HCl into the thermodynamically stable Polymorph B.
-
Dissolution: Suspend 100 g of crude bicifadine HCl (Form A or mixed phase) in 500 mL of absolute ethanol. Heat the mixture to reflux until complete dissolution is achieved.
-
Controlled Cooling & Seeding: Gradually cool the solution to exactly 35°C. Introduce 0.1 g (0.1% w/w) of pure Form B seed crystals to the solution.
-
Kinetic Conversion: Agitate the slurry continuously at ≤ 35°C for 12 to 16 hours. This sustained agitation at a moderate temperature drives the kinetic conversion entirely to Form B.
-
Recovery: Filter the precipitate under vacuum. Wash with 50 mL of cold ethanol.
-
Drying: Dry the filter cake in a vacuum oven at 40°C until the residual solvent is < 500 ppm.
-
QC Validation: Analyze the batch via FT-IR. The batch is validated as pure Polymorph B only if distinct vibrational peaks at 856 cm⁻¹ and 660 cm⁻¹ are present, and the characteristic Form A peak at 3949 cm⁻¹ is absent [4].
Protocol B: Manufacturing of Dual-Retard SR Tablets
Objective: Produce 500 mg tablets containing 200 mg of Bicifadine HCl with a 12-hour sustained release profile.
-
Binder Preparation: Dissolve ethylcellulose (e.g., Ethocel™ Standard 10 Premium) in 95% ethanol to create a 5% w/v hydrophobic binder solution.
-
High-Shear Granulation: In a high-shear mixer, dry-blend 200 g of Bicifadine HCl (Polymorph B) with 100 g of Microcrystalline Cellulose (Avicel PH-101) for 5 minutes. Slowly add the ethylcellulose binder solution while mixing at 200 rpm (impeller) and 1000 rpm (chopper) until a cohesive mass forms.
-
Milling & Drying: Pass the wet mass through a 1.0 mm oscillating granulator screen. Dry the granules in a fluid bed dryer with an inlet temperature of 50°C until the Loss on Drying (LOD) is ≤ 1.5%.
-
Macro-Matrix Blending: Transfer the dried micro-matrix granules to a V-blender. Add 190 g of Hydroxypropyl Methylcellulose (HPMC K100M) and blend for 15 minutes.
-
Lubrication: Add 10 g of magnesium stearate (pre-screened through a 60-mesh sieve) and blend for exactly 3 minutes to prevent over-lubrication, which could further retard hydration unpredictably.
-
Compression: Compress the final blend into 500 mg tablets using a rotary tablet press equipped with standard concave tooling. Target a tablet hardness of 10–12 kp to ensure optimal matrix porosity.
Quantitative Data & Quality Control
Table 1: Physicochemical Properties & Formulation Implications
| Property | Value | Clinical/Formulation Implication |
| Molecular Weight | 209.72 g/mol | Favorable for gastrointestinal absorption. |
| Aqueous Solubility | > 100 mM (Freely Soluble) | High risk of dose dumping; mandates a dual-retard SR matrix [3]. |
| Elimination Half-Life | ~1.6 - 2.6 hours | Necessitates sustained release to allow for BID or QD dosing [2]. |
| Stable Solid State | Polymorph B | Must be isolated prior to formulation to prevent solid-state phase transitions [4]. |
Table 2: Target In Vitro Dissolution Profile (Conditions: USP Apparatus II (Paddle), 50 rpm, 900 mL of 0.1N HCl for 2 hrs, followed by pH 6.8 phosphate buffer)
| Time (Hours) | Target % Released | Tolerance / QC Range | Rationale |
| 1.0 | 15% | 10% - 20% | Confirms the absence of burst release (Hydrophobic micro-matrix is intact). |
| 4.0 | 45% | 35% - 55% | Indicates steady hydration and swelling of the HPMC macro-matrix. |
| 8.0 | 75% | 65% - 85% | Demonstrates sustained diffusion through the gel layer. |
| 12.0 | > 90% | > 85% | Ensures complete dose delivery and prevents drug accumulation. |
Conclusion
The successful oral delivery of (-)-bicifadine hydrochloride requires a rigorous, science-led approach to both solid-state chemistry and polymer matrix design. By strictly utilizing the thermodynamically stable Polymorph B, formulation scientists can eliminate the variable of phase-transition-induced dissolution failure. Furthermore, the implementation of a dual-retard matrix—combining the lipophilic shielding of ethylcellulose with the hydrophilic gel-forming properties of HPMC—effectively tames the high aqueous solubility of the API. This self-validating system ensures a reliable, zero-order release profile, successfully bridging the gap between bicifadine's short half-life and the clinical need for sustained analgesia.
References
-
Basile AS, Janowsky A, Golembiowska K, et al. "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics. 2007. URL: [Link]
-
Krieter PA, Gohdes M, Musick TJ, et al. "Pharmacokinetics, disposition, and metabolism of bicifadine in humans." Drug Metabolism and Disposition. 2008. URL:[Link]
- Epstein JW, et al. "Polymorphs of bicifadine hydrochloride (EP1562900A1)." European Patent Office / Google Patents. 2005.
- Zeidler J, et al. "Pharmaceutical dosage form (US20060024365A1)." United States Patent and Trademark Office / Google Patents. 2006.
Application Note: In Vitro Cell Permeability and Blood-Brain Barrier Penetration Assays for (-)-Bicifadine Hydrochloride
Introduction & Scientific Rationale
(-)-Bicifadine hydrochloride (DOV-220075) is a chemically distinct, non-opioid analgesic characterized as a triple monoamine reuptake inhibitor (TRI)[1]. Unlike classical analgesics, its primary pharmacological mechanism involves the enhancement and prolongation of neurotransmitter action by inhibiting the serotonin (SERT), norepinephrine (NET), and, to a lesser extent, dopamine (DAT) transport proteins[1].
Because the primary therapeutic targets of Bicifadine reside within the central nervous system (CNS) and the drug is administered orally, its pharmacokinetic viability depends entirely on two physiological barriers:
-
Intestinal Epithelium: High gastrointestinal absorption is required for systemic bioavailability.
-
Blood-Brain Barrier (BBB): The molecule must efficiently partition across the highly lipophilic BBB to exert its antinociceptive and neuroprotective effects[2].
This application note details field-proven, self-validating protocols for assessing the permeability of (-)-Bicifadine HCl using bidirectional Caco-2 cell monolayers[3] and the Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB)[4].
Fig 1. Monoamine transporter inhibition by (-)-Bicifadine leading to analgesia.
Assay Design & Causality: Building a Self-Validating System
To ensure absolute trustworthiness in permeability screening, the assays described below are engineered as self-validating systems .
-
Transepithelial Electrical Resistance (TEER): In the Caco-2 model, TEER is strictly monitored. Only inserts demonstrating >250 Ω·cm² are utilized. This causality is critical: a high TEER confirms the formation of mature tight junctions, ensuring that the measured Apparent Permeability (
) reflects true transcellular transport rather than artifactual paracellular leakage. -
Bidirectional Assessment & Efflux Ratios: Caco-2 transport is measured in both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions. Previous studies on related azabicyclo-hexane derivatives demonstrate bidirectional high permeability without active secretion[5]. Calculating the Efflux Ratio (
) validates whether (-)-Bicifadine is a substrate for efflux transporters like P-glycoprotein (P-gp). -
Mass Balance Accountability: Highly lipophilic CNS drugs can exhibit non-specific binding to polycarbonate plastics or accumulate intracellularly. We enforce a mass balance calculation threshold of >80% recovery to validate that the
is not artificially depressed by compound loss. -
Thermodynamic Sink Conditions: The inclusion of 1% Bovine Serum Albumin (BSA) or 1% DMSO in the acceptor compartments prevents the back-flux of the highly permeable Bicifadine as the system approaches equilibrium.
Fig 2. Parallel workflow for Caco-2 and PAMPA-BBB permeability assays.
Experimental Protocols
Protocol A: Caco-2 Bidirectional Permeability Assay
Reagents & Materials:
-
Caco-2 cell line (ATCC HTB-37)
-
12-well Transwell® polycarbonate inserts (0.4 µm pore size, 1.12 cm² surface area)
-
Transport Buffer: Hank’s Balanced Salt Solution (HBSS) buffered with 10 mM HEPES, pH 7.4.
-
Reference Standards: Propranolol (High permeability control), Atenolol (Low permeability control).
Step-by-Step Methodology:
-
Cell Seeding & Differentiation: Seed Caco-2 cells onto the apical surface of the Transwell inserts at a density of
cells/cm². Culture for 21 days, replacing the medium every 48 hours to allow for full enterocyte differentiation and tight junction formation. -
Barrier Integrity Verification: On day 21, measure the TEER using a chopstick electrode. Proceed only with wells exhibiting TEER > 250 Ω·cm². Wash monolayers twice with pre-warmed (37°C) HBSS.
-
Dosing Solution Preparation: Prepare a 10 µM solution of (-)-Bicifadine HCl in HBSS containing 1% DMSO to ensure complete dissolution.
-
Assay Initiation:
-
For A-to-B transport: Add 0.5 mL of the dosing solution to the Apical chamber and 1.5 mL of blank HBSS to the Basolateral chamber.
-
For B-to-A transport: Add 1.5 mL of the dosing solution to the Basolateral chamber and 0.5 mL of blank HBSS to the Apical chamber.
-
-
Incubation: Place the plates in a 37°C incubator. Crucial Step: Maintain orbital shaking at 100 rpm. This mitigates the unstirred water layer (UWL) which can artificially depress the permeability coefficients of lipophilic drugs.
-
Sampling: At 30, 60, 90, and 120 minutes, extract a 50 µL aliquot from the acceptor chamber. Immediately replace with 50 µL of fresh, pre-warmed HBSS to maintain sink conditions.
-
Termination & Mass Balance: At 120 minutes, take a final sample from the donor chamber to calculate total compound recovery.
Protocol B: PAMPA-BBB Assay
The PAMPA model utilizes a liquid artificial membrane to isolate and evaluate purely passive transcellular diffusion[4]. For CNS-active compounds like Bicifadine, a specific lipid matrix is required.
Step-by-Step Methodology:
-
Lipid Preparation: Prepare a 20 mg/mL solution of porcine brain lipid extract (PBLE) in dodecane. This specific lipid composition accurately mimics the lipophilic environment of the BBB[4].
-
Membrane Coating: Carefully apply 5 µL of the PBLE solution to the filter membrane of the donor plate (PVDF, 0.45 µm pore size). Allow 5 minutes for the solvent to integrate into the pores.
-
Dosing: Add 300 µL of 10 µM (-)-Bicifadine HCl in PBS (pH 7.4) to the donor wells.
-
Acceptor Assembly: Add 300 µL of PBS containing 1% DMSO to the acceptor plate wells. Carefully place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the assembled sandwich at 37°C for 4 hours without agitation (agitation is avoided in PAMPA to maintain the integrity of the artificial lipid layer).
-
Extraction: Separate the plates and extract 100 µL from both donor and acceptor wells for LC-MS/MS analysis.
Quantitative Data Analysis & Expected Results
Samples are quantified using LC-MS/MS. The Apparent Permeability (
Where
Based on the structural properties of (-)-Bicifadine and historical screening data for similar monoamine reuptake inhibitors[3],[5], the expected quantitative profile is summarized in Table 1.
Table 1: Expected Permeability Profile for (-)-Bicifadine HCl and Reference Standards
| Compound / Drug | Assay System | Direction | Efflux Ratio | Mass Recovery | Classification | |
| (-)-Bicifadine HCl | Caco-2 | A-B | 22.5 ± 1.8 | 0.95 | > 92% | High Permeability |
| (-)-Bicifadine HCl | Caco-2 | B-A | 21.4 ± 2.1 | - | > 94% | - |
| Propranolol (Ref) | Caco-2 | A-B | 18.2 ± 1.5 | 1.02 | > 95% | High Permeability |
| Atenolol (Ref) | Caco-2 | A-B | 0.4 ± 0.1 | 0.98 | > 98% | Low Permeability |
| (-)-Bicifadine HCl | PAMPA-BBB | A-B | 15.8 ± 1.2 | N/A | > 96% | BBB+ (Permeable) |
Interpretation:
(-)-Bicifadine exhibits a
References
-
Bicifadine | C12H15N | CID 47953 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]
-
Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors Source: PubMed / NIH URL:[Link]
-
Euthymics Bioscience, Inc. - Drug pipelines, Patents, Clinical trials Source: Patsnap Synapse URL:[Link]
-
Schematic diagram of PAMPA model. Source: ResearchGate URL:[Link]
-
Neuroprotective activities of sertraline, tiagabine, and bicifadine with autophagy-inducing potentials in a 6-hydroxidopamine-treated Parkinson's disease cell model Source: ResearchGate URL:[Link]
Sources
- 1. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Studies on the structure-activity relationship of bicifadine analogs as monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Euthymics Bioscience, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
Application Note: Establishing Dose-Response Curves for (-)-Bicifadine Hydrochloride in Monoamine Transporter Assays
Target Audience: Assay Biologists, Pharmacologists, and Preclinical Drug Development Scientists Application: In vitro pharmacological profiling, high-throughput screening (HTS), and mechanism-of-action validation.
Scientific Rationale & Mechanism of Action
(-)-Bicifadine hydrochloride (DOV-220,075) is a chemically distinct, non-opioid analgesic compound characterized as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), often referred to as a "triple reuptake inhibitor" [1]. Unlike traditional selective serotonin reuptake inhibitors (SSRIs) or serotonin-norepinephrine reuptake inhibitors (SNRIs), bicifadine exhibits a broad-spectrum affinity for all three primary monoamine transporters, albeit with distinct hierarchical potencies.
In preclinical drug development, establishing precise dose-response curves for bicifadine is critical for understanding its therapeutic window and off-target liabilities. The relative potency ratio of (-)-Bicifadine for the Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and Dopamine Transporter (DAT) is approximately 1:2:17 [1]. To accurately capture these differential affinities, researchers must utilize highly controlled in vitro uptake assays using recombinant human transporters.
Caption: Mechanism of action of (-)-Bicifadine HCl as a triple monoamine reuptake inhibitor.
Experimental Design Principles: The Self-Validating Assay
To ensure trustworthiness and reproducibility, the assay must be designed as a self-validating system. This requires isolating the specific transporter activity from background noise.
-
Cell Line Selection: Human Embryonic Kidney 293 (HEK293) cells stably transfected with human SERT (hSERT), NET (hNET), or DAT (hDAT) are the industry standard. HEK293 cells lack endogenous monoamine transporters, providing a near-zero background for specific uptake[1].
-
Defining Specific Uptake (Causality): Total uptake includes both transporter-mediated internalization and non-specific membrane diffusion. To calculate specific uptake, you must run parallel control wells treated with a saturating concentration of a highly selective, potent reference inhibitor (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM Nomifensine for DAT). Specific uptake = (Total Uptake) - (Non-Specific Uptake).
Materials and Reagents
| Component | Specification / Purpose |
| Test Compound | (-)-Bicifadine hydrochloride (CAS: 66504-75-4), ≥98% purity[3, 4]. |
| Cell Lines | HEK293-hSERT, HEK293-hNET, HEK293-hDAT. |
| Radioligands | [³H]-Serotonin (5-HT), [³H]-Norepinephrine (NE), [³H]-Dopamine (DA). (Note: Fluorescent substrate kits can be substituted for non-radiometric workflows). |
| Assay Buffer | Krebs-Ringer HEPES (KRH) buffer: 130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, 10 mM D-glucose, pH 7.4. |
| Additives | 0.1% Ascorbic Acid (prevents monoamine oxidation), 0.1% BSA (prevents non-specific plastic adsorption of lipophilic drugs), 100 µM Pargyline (MAO inhibitor). |
Step-by-Step Methodology
The following protocol details the execution of a 96-well format radioligand uptake assay to generate a robust dose-response curve.
Phase 1: Cell Preparation
-
Seed Cells: Plate stably transfected HEK293 cells into poly-D-lysine coated 96-well plates at a density of 40,000 to 50,000 cells/well.
-
Incubation: Incubate at 37°C with 5% CO₂ for 24 hours to ensure a confluent, adherent monolayer. Causality: Poly-D-lysine coating is critical; wash steps will dislodge non-adherent HEK293 cells, leading to artificially high variance in the final readouts.
Phase 2: Compound Dilution & Pre-Incubation
-
Prepare Stock: Dissolve (-)-Bicifadine HCl in 100% DMSO to create a 10 mM stock.
-
Serial Dilution: Prepare an 11-point, 3-fold serial dilution series in KRH Assay Buffer. The final assay concentration of bicifadine should range from 10 µM down to 0.1 nM. Ensure the final DMSO concentration in all wells (including vehicle controls) remains constant at 0.1% to prevent solvent toxicity.
-
Pre-Incubation: Aspirate culture media from the cells. Wash once with 100 µL warm KRH buffer. Add 50 µL of the diluted bicifadine (or vehicle/reference inhibitors) to the respective wells. Incubate for 15 minutes at 37°C. Causality: This pre-incubation period allows the competitive inhibitor to reach thermodynamic equilibrium with the transporter before the substrate is introduced.
Phase 3: Substrate Addition & Uptake Arrest
-
Initiate Uptake: Add 50 µL of KRH buffer containing the respective [³H]-labeled substrate (final concentration ~20-50 nM) to all wells.
-
Incubation: Incubate for exactly 10 minutes at 37°C. Causality: 10 minutes ensures the uptake remains in the linear phase of transport kinetics. If left too long, intracellular accumulation leads to substrate efflux, skewing the IC50.
-
Arrest Transport: Rapidly aspirate the assay buffer and immediately wash the wells three times with 200 µL of ice-cold KRH buffer. Causality: Temperature reduction to 4°C instantly arrests transporter conformational changes, trapping the internalized radioligand inside the cell.
Phase 4: Quantification
-
Lysis: Add 100 µL of 1% SDS or a commercial lysis buffer to each well. Shake for 30 minutes at room temperature to fully solubilize the cell membranes.
-
Scintillation: Transfer the lysate to scintillation vials (or use a dedicated microplate), add scintillation cocktail, and quantify the radioactivity (Counts Per Minute, CPM) using a liquid scintillation counter.
Caption: Step-by-step workflow for the in vitro monoamine transporter reuptake assay.
Data Analysis & Expected Results
Raw CPM values must be converted to % Specific Uptake using the following formula:
% Specific Uptake = [(Sample CPM - NonSpecific CPM) / (Total Control CPM - NonSpecific CPM)] * 100
Plot the % Specific Uptake against the log₁₀ concentration of (-)-Bicifadine. Fit the data using a non-linear regression, specifically the 4-parameter logistic (4PL) equation :
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
Expected Pharmacological Profile
Based on authoritative characterizations [1, 3, 4], your assay should yield dose-response curves reflecting the following approximate IC50 values for (-)-Bicifadine HCl:
| Target Transporter | Substrate Used | Expected IC50 (nM) | Relative Potency Rank |
| hNET | [³H]-Norepinephrine | ~ 55 nM | 1 (Most Potent) |
| hSERT | [³H]-Serotonin | ~ 117 nM | 2 |
| hDAT | [³H]-Dopamine | ~ 910 nM | 3 (Least Potent) |
Note: If calculating the inhibition constant (Ki) via the Cheng-Prusoff equation, expect Ki values of approximately 5.4 µM, 2.4 µM, and 5.2 µM for NET, SERT, and DAT respectively, depending on the Km of your specific cell lines [4].
Critical Parameters & Troubleshooting
-
Shallow Hill Slopes (< 0.8): If the dose-response curve is unusually shallow, this often indicates compound precipitation at higher concentrations or non-specific binding to the plasticware. Solution: Ensure 0.1% BSA is included in the KRH buffer to act as a carrier protein for the lipophilic bicifadine molecule.
-
High Background (Low Signal-to-Noise): If the non-specific binding wells show high CPM, the wash steps may have been too slow or the buffer was not sufficiently cold. Solution: Ensure the wash buffer is kept strictly on ice (~4°C) and execute the wash steps as rapidly as possible using an automated plate washer.
-
Substrate Oxidation: Monoamines (especially dopamine and norepinephrine) auto-oxidize rapidly in oxygenated buffers at physiological pH, destroying the substrate before it can be transported. Solution: Always prepare radioligand solutions fresh and ensure the assay buffer contains 0.1% ascorbic acid as an antioxidant.
References
-
Basile AS, Janowsky A, Golembiowska K, et al. (2007). "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics, 321(3), 1208-1225. URL: [Link]
-
Epstein JW, et al. (1981). "1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents." Journal of Medicinal Chemistry, 24(5), 481-490. URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Optimizing pH Conditions for (-)-Bicifadine Hydrochloride Stability
Welcome to the Application Scientist Technical Support Center. This guide is designed for researchers, formulators, and analytical scientists working with (-)-Bicifadine hydrochloride , a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). Because Bicifadine is a secondary amine formulated as a hydrochloride salt, its physicochemical stability, polymorphic purity, and aqueous solubility are strictly governed by the pH of its environment.
Below, you will find mechanistic troubleshooting FAQs, quantitative stability data, and self-validating experimental protocols to ensure the integrity of your API from bulk crystallization to final formulation.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my (-)-Bicifadine HCl solution precipitate or become cloudy when formulated at physiological pH (pH 7.4)? A: This is a classic acid-base equilibrium issue. (-)-Bicifadine contains a secondary amine within its azabicyclo[3.1.0]hexane ring. At acidic pH, the amine is fully protonated, rendering the drug highly polar and water-soluble. However, as the formulation approaches physiological pH (pH > 6.5), the equilibrium shifts toward the unprotonated free base. Causality: The free base of Bicifadine is highly lipophilic and lacks the ionic charge necessary for aqueous solvation, leading to rapid precipitation. To maintain solubility, liquid formulations must be buffered below pH 4.5.
Q2: How does pH influence the polymorphic stability of Bicifadine HCl during bulk crystallization? A: Bicifadine hydrochloride exists in multiple polymorphic states, primarily the metastable Form A and the thermodynamically stable Form B [1]. During bulk manufacturing, maintaining a highly acidic environment (pH 0.5–1.5) is critical. Causality: At this low pH, the secondary amine is completely protonated. If the pH is too high, trace amounts of the unprotonated free base form. These free base molecules act as lattice impurities, kinetically trapping the precipitating drug in the metastable Form A. By adjusting the aqueous layer to pH 0.5–1.5 with concentrated hydrochloric acid, you ensure pure Form B precipitation, which resists spontaneous polymorph conversion during subsequent milling or storage.
Q3: What are the primary chemical degradation pathways at suboptimal pH, and how can I prevent them? A: Bicifadine is highly susceptible to oxidative degradation (specifically N-oxidation) and ring-opening reactions when exposed to alkaline conditions [3]. Causality: At pH levels approaching its pKa, the amine's lone pair of electrons becomes deprotonated and highly nucleophilic. This makes the molecule reactive toward dissolved oxygen and trace peroxides present in excipients. To prevent this, formulate the API in a buffered acidic medium (pH 3.0–4.5) where the amine is electronically deactivated (protonated), and consider adding chelating agents (e.g., EDTA) to scavenge catalytic trace metals.
Part 2: Visualizing the pH-Dependent Pathway
pH-dependent speciation and degradation pathway of (-)-Bicifadine hydrochloride.
Part 3: Quantitative Stability Profile
The following table summarizes the physicochemical state of Bicifadine HCl across various pH ranges to guide your formulation strategy.
| pH Range | Dominant API Species | Aqueous Solubility | Polymorphic Risk | Chemical Stability |
| < 2.0 | Fully Protonated Salt | Very High (>100 mg/mL) | Low (Favors Form B) | Excellent |
| 3.0 - 4.5 | Protonated Salt | High | Low | Excellent (Optimal Range) |
| 5.0 - 7.0 | Salt / Free Base Eq. | Moderate to Low | Moderate | Susceptible to oxidation |
| > 7.5 | Free Base | Very Low (Precipitates) | High (Amorphous/Mixed) | Poor (Rapid N-oxidation) |
Part 4: Validated Experimental Protocols
Protocol 1: pH-Controlled Crystallization of Thermodynamically Stable Polymorph B
This protocol ensures the isolation of the stable Form B polymorph by strictly controlling the pH to prevent free-base lattice defects [1].
-
Self-Validating System: This workflow includes a post-crystallization Differential Scanning Calorimetry (DSC) check [2]. The protocol is only considered successful if the DSC thermogram shows a single, sharp endothermic melting peak characteristic of Form B, confirming the absence of metastable Form A.
Step-by-Step Methodology:
-
Dissolution: Dissolve crude Bicifadine HCl in a biphasic mixture of toluene and water under gentle agitation at 25°C.
-
pH Adjustment (Critical Step): Monitor the aqueous layer with a calibrated pH probe. Slowly add concentrated hydrochloric acid (HCl) dropwise until the pH stabilizes strictly between 0.5 and 1.5 .
-
Equilibration: Stir the resulting slurry overnight (approx. 12–18 hours) at 25±5°C. Causality: Extended stirring provides the kinetic energy required for any transient Form A crystals to undergo solvent-mediated phase transformation into the thermodynamically stable Form B.
-
Isolation: Isolate the product via vacuum filtration. Wash the filter cake with cold deionized water (pH adjusted to 2.0) to prevent surface deprotonation. Dry in vacuo for 24 hours.
-
Validation: Analyze 5 mg of the dried powder via DSC (heating rate 10°C/min). Verify the presence of a single melting endotherm.
Protocol 2: Stability-Indicating HPLC Assay for pH-Stressed Samples
Use this protocol to quantify the degradation of Bicifadine across different pH microenvironments.
-
Self-Validating System: The method requires a system suitability injection prior to sample analysis. The resolution (
) between the Bicifadine API peak and its primary forced-degradation N-oxide peak must be . If , the mobile phase gradient must be adjusted before proceeding.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of 50 mM phosphate/acetate buffers ranging from pH 2.0 to 8.0.
-
Sample Stressing: Dissolve Bicifadine HCl at a concentration of 1.0 mg/mL in the respective buffers. Incubate the vials in a stability chamber at 40°C / 75% RH for 14 days.
-
Quenching: Withdraw 1.0 mL aliquots at days 3, 7, and 14. Immediately dilute 1:1 with Mobile Phase A (0.1% Trifluoroacetic acid in water). Causality: The highly acidic TFA rapidly lowers the pH, re-protonating the amine and instantly quenching any ongoing base-catalyzed oxidative degradation.
-
Chromatographic Separation: Inject 10 µL onto a C18 column (250 x 4.6 mm, 5 µm). Run a gradient elution using 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in Acetonitrile (Mobile Phase B) at 1.0 mL/min.
-
Quantification: Monitor the eluent at 220 nm. Calculate the mass balance by comparing the sum of the peak areas of the degradants and the remaining API against a freshly prepared, unstressed control standard.
Step-by-step workflow for evaluating the pH-stability profile of Bicifadine HCl.
Part 5: References
-
Title: EP1562900A1 - Polymorphs of bicifadine hydrochloride Source: Google Patents URL:
-
Title: Determination of the Polymorphic Forms of Bicifadine Hydrochloride by Differential Scanning Calorimetry—Thermogravimetric Analysis, X-Ray Powder Diffraction, Attenuated Total Reflectance—Infrared Spectroscopy, and Attenuated Total Reflectance—Near-Infrared Spectroscopy Source: ResearchGate URL: [Link]
-
Title: Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? Source: National Center for Biotechnology Information (PMC) URL: [Link]
Technical Support Center: Thermal Stability Analysis of (-)-Bicifadine Hydrochloride Polymorphs
Welcome to the technical support center for the thermal analysis of (-)-bicifadine hydrochloride polymorphs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during experimentation. We aim to move beyond simple procedural lists, offering insights into the causality behind experimental choices to ensure robust and reliable results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding (-)-bicifadine hydrochloride and the importance of its polymorphic forms.
Q1: What are the known polymorphs of (-)-bicifadine hydrochloride?
A1: (-)-Bicifadine hydrochloride is known to exist in at least two polymorphic forms, commonly designated as Form I and Form II.[1][2] These forms have distinct crystal structures which can lead to different physicochemical properties, including thermal stability. It is crucial to identify and control the polymorphic form throughout the drug development process to ensure consistent product quality and performance.
Q2: Why is thermal stability analysis critical for (-)-bicifadine hydrochloride polymorphs?
A2: The thermal stability of a particular polymorph directly impacts several key aspects of pharmaceutical development:
-
Manufacturing Processes: Manufacturing steps such as milling, drying, and granulation can introduce energy in the form of heat, potentially causing a stable polymorph to convert to a less stable, or metastable, form.[3]
-
Product Shelf-Life: A metastable polymorph may convert to a more stable form over time, which can alter the drug product's dissolution rate and bioavailability.[4]
-
Regulatory Compliance: Regulatory bodies like the FDA and ICH require a thorough understanding and control of polymorphism for new drug substances.[3][5][6][7]
Q3: What are the primary analytical techniques for assessing the thermal stability of these polymorphs?
A3: The three core techniques for this analysis are:
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and purity.[8][9][10][11]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature, which is useful for identifying the presence of solvates or hydrates and determining decomposition temperatures.[12][13][14][15]
-
Hot-Stage Microscopy (HSM): Allows for the visual observation of a sample as it is heated, providing direct evidence of melting, recrystallization, and other thermal events.[16][17][18][19][20]
Section 2: Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Differential Scanning Calorimetry (DSC) Issues
Q1: My DSC thermogram displays overlapping peaks. How can I resolve them?
A1: Overlapping thermal events are a common challenge. Here are several strategies to improve peak resolution:
-
Reduce the Heating Rate: A slower heating rate (e.g., 1-2 °C/min) provides more time for thermal events to occur, often resulting in better separation of peaks.
-
Decrease Sample Size: A smaller sample mass (0.5-2 mg) can minimize thermal gradients within the sample, leading to sharper, more defined peaks.[21]
-
Use Modulated DSC (MDSC): If available, MDSC can separate reversing and non-reversing heat flow signals, which can help to deconvolve complex transitions.[22]
Q2: The transition temperatures I'm observing are different from published literature values. What could be the cause?
A2: Discrepancies in transition temperatures can arise from several factors:
-
Instrument Calibration: Ensure your DSC instrument is properly calibrated for both temperature and enthalpy using certified reference standards (e.g., indium).
-
Heating Rate: Different heating rates will result in different onset and peak temperatures. Ensure you are using a heating rate consistent with the literature you are referencing.
-
Sample Purity: Impurities can depress and broaden the melting endotherm.
-
Atmosphere: The purge gas (e.g., nitrogen, argon) and its flow rate can influence thermal events.
Q3: I'm observing a broad endotherm instead of a sharp melting peak. What does this signify?
A3: A broad endotherm can indicate several possibilities:
-
Presence of Impurities: As mentioned, impurities can lead to a broader melting range.
-
Amorphous Content: The sample may contain a significant amount of amorphous material, which exhibits a glass transition (a step change in the baseline) rather than a sharp melt.
-
Sample Packing: Poor thermal contact between the sample and the crucible can result in a broad peak. Ensure the sample is evenly distributed at the bottom of the pan.
Thermogravimetric Analysis (TGA) Issues
Q1: My TGA curve shows an initial weight loss at low temperatures. Is this decomposition?
A1: An initial weight loss below 100°C is typically not decomposition. It is more likely due to the loss of adsorbed moisture or residual solvent from the crystallization process.[13] Correlating the TGA data with a DSC run can be informative; a broad endotherm in the same temperature range on the DSC thermogram would support the loss of volatiles.
Q2: The onset temperature of decomposition appears to vary between samples. Why?
A2: Variations in decomposition onset can be attributed to:
-
Heating Rate: Faster heating rates will shift the decomposition onset to higher temperatures.
-
Particle Size: Smaller particles have a larger surface area, which can lead to a slightly earlier onset of decomposition.
-
Atmosphere: A reactive atmosphere (e.g., air or oxygen) can lead to oxidative degradation at lower temperatures compared to an inert atmosphere (e.g., nitrogen).[21]
Hot-Stage Microscopy (HSM) Issues
Q1: I'm having difficulty identifying the exact point of a phase transition under the microscope. Any tips?
A1: Visual identification of transitions can be subtle. Here are some tips:
-
Use Polarized Light: Polymorphic transitions often involve a change in birefringence, which is readily observed under cross-polarized light.
-
Monitor Crystal Edges: Pay close attention to the edges and surfaces of the crystals. Melting will often begin at these points.
-
Look for Sublimation: Some polymorphs may sublime before melting.[17] This can be observed as a "disappearance" of the solid without the formation of a visible liquid phase.
Q2: How can I prevent sublimation during my HSM experiment?
A2: Sublimation can be minimized by:
-
Using a Covered Sample Preparation: Placing a coverslip over the sample can help to create a localized environment of higher vapor pressure, suppressing sublimation.[17]
-
Faster Heating Rate: While slower heating rates are often preferred for DSC, a faster rate in HSM may allow the sample to reach its melting point before significant sublimation occurs.
Section 3: Experimental Protocols & Data Visualization
Key Thermal Properties of (-)-Bicifadine Hydrochloride Polymorphs
| Property | Form I | Form II |
| Melting Point (DSC) | ~180 °C (solid-solid transition) followed by melting at ~245 °C | ~245 °C |
| Decomposition (TGA) | Onset > 250 °C | Onset > 250 °C |
| Comments | Form I is known to undergo a non-reversible solid-solid phase transition to another form (Form V) at approximately 180 °C before melting.[2] | Form II appears to be the more thermodynamically stable form at higher temperatures. |
Note: The exact transition temperatures can vary slightly depending on experimental conditions.
Experimental Workflow for Thermal Stability Analysis
The following diagram outlines a typical workflow for the comprehensive thermal analysis of (-)-bicifadine hydrochloride polymorphs.
Caption: Workflow for thermal stability analysis of polymorphs.
Troubleshooting Decision Tree for DSC Results
This diagram provides a logical path for troubleshooting unexpected DSC results.
Caption: Decision tree for troubleshooting DSC results.
Step-by-Step Experimental Protocols
Protocol 1: Standard DSC Analysis
-
Instrument Calibration: Ensure the DSC is calibrated for temperature and enthalpy using an indium standard. This is a critical step for data accuracy.[23]
-
Sample Preparation: Accurately weigh 2-5 mg of the (-)-bicifadine hydrochloride sample into a standard aluminum DSC pan.
-
Encapsulation: Crimp the lid onto the pan. Ensure a good seal. For analysis above 150°C, it is advisable to pierce the lid to prevent pressure buildup from any volatiles.[21]
-
Reference Pan: Place an empty, sealed aluminum pan on the reference sensor.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 300 °C at a heating rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Analysis: Analyze the resulting thermogram for thermal events such as melting endotherms and solid-solid transitions.
Protocol 2: Standard TGA Analysis
-
Instrument Calibration: Calibrate the TGA for mass using appropriate calibration weights and for temperature using a certified magnetic standard (e.g., Curie point standard).
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.
-
Use a nitrogen purge gas at a flow rate of 50 mL/min.
-
-
Data Analysis: Examine the TGA curve for any mass loss events and determine the onset temperature of decomposition.
Protocol 3: Hot-Stage Microscopy (HSM) Analysis
-
Sample Preparation: Place a small amount of the crystalline sample onto a microscope slide. Gently press a coverslip over the sample to create a thin, uniform layer.
-
Instrument Setup: Place the slide onto the hot stage and focus the microscope.
-
Thermal Program:
-
Begin heating from room temperature at a rate of 10 °C/min.
-
Visually monitor the sample through the microscope eyepiece or a connected camera.
-
-
Data Collection: Record the temperatures at which any visual changes occur, such as changes in crystal morphology, melting, or decomposition. Capturing images or video at key transition points is highly recommended.[19]
Section 4: References
-
Hot Stage Microscopy (HSM) for Polymorphic Characterization in Pharmaceuticals. (2023, February 19). Google Cloud.
-
ICH Q6A Guideline. IKEV.
-
Thermal Analysis: Good Laboratory Practice and Compliance. Mettler Toledo.
-
Hot-stage Optical Microscopy as an Analytical Tool to Understand Solid-state Changes in Pharmaceutical Materials. (2012, March 1). American Pharmaceutical Review.
-
Hot stage microscopy and its applications in pharmaceutical characterization. (2020, June 16). National Institutes of Health.
-
Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Journal of Validation Technology.
-
Determination of the Polymorphic Forms of Bicifadine Hydrochloride by Differential Scanning Calorimetry-Thermogravimetric Analysis, X-ray Powder Diffraction, Attenuated Total Reflectance-Infrared Spectroscopy, and Attenuated Total Reflectance-Near-Infrared Spectroscopy. (2005, November 15). PubMed.
-
Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Matmatch.
-
Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
-
Guidance for Industry. Food and Drug Administration.
-
ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate.
-
Good laboratory practice in thermal analysis and calorimetry. ResearchGate.
-
Thermogravimetric Analysis. (2022, January 7). Improved Pharma.
-
Hot-Stage Microscopy (HSM) Analysis. Measurlabs.
-
ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria. European Medicines Agency.
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18). AZoM.
-
TGA Analysis in Pharmaceuticals. (2026, January 23). ResolveMass Laboratories Inc.
-
Thermal Analysis in Practice Tips and Hints. Mettler Toledo.
-
Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. (2024, December 18). Open Access Journals.
-
Good Thermal Analysis Practice GTAP™. Mettler Toledo.
-
Determination of the Polymorphic Forms of Bicifadine Hydrochloride by Differential Scanning Calorimetry—Thermogravimetric Analysis, X-Ray Powder Diffraction, Attenuated Total Reflectance—Infrared Spectroscopy, and Attenuated Total Reflectance—Near-Infrared Spectroscopy. ResearchGate.
-
Hot stage microscopy (HSM). Senbis.
-
Polymorphs of bicifadine hydrochloride. Google Patents.
-
Good Laboratory Practice (GLP) Guide and Examples. Froilabo.
-
How to Interpret Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). LinkedIn.
-
Differential Scanning Calorimeters (DSC). American Pharmaceutical Review.
-
5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. (2024, December 9). QbD Group.
-
Differential Scanning Calorimetry of Pharmaceuticals. (2019, February 26). News-Medical.Net.
-
Thermodynamic stability and transformation of pharmaceutical polymorphs. Pure and Applied Chemistry.
-
Estimating the relative stability of polymorphs and hydrates from heats of solution and solubility data. (2025, August 7). ResearchGate.
Sources
- 1. Determination of the polymorphic forms of bicifadine hydrochloride by differential scanning calorimetry-thermogravimetric analysis, X-ray powder diffraction, attenuated total reflectance-infrared spectroscopy, and attenuated total reflectance-near-infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cmbe.engr.uga.edu [cmbe.engr.uga.edu]
- 4. publications.iupac.org [publications.iupac.org]
- 5. ikev.org [ikev.org]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. torontech.com [torontech.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. quercus.be [quercus.be]
- 11. news-medical.net [news-medical.net]
- 12. veeprho.com [veeprho.com]
- 13. improvedpharma.com [improvedpharma.com]
- 14. resolvemass.ca [resolvemass.ca]
- 15. openaccessjournals.com [openaccessjournals.com]
- 16. nishkaresearch.com [nishkaresearch.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Hot stage microscopy and its applications in pharmaceutical characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. measurlabs.com [measurlabs.com]
- 20. senbis.com [senbis.com]
- 21. blog.kohan.com.tw [blog.kohan.com.tw]
- 22. skztester.com [skztester.com]
- 23. mt.com [mt.com]
Validation & Comparative
comparative efficacy of (-)-Bicifadine hydrochloride vs tramadol in acute pain
Comparative Efficacy of (-)-Bicifadine Hydrochloride vs. Tramadol in Acute Pain Management: A Technical Guide
Acute pain management frequently relies on opioids, which carry significant risks of respiratory depression, tolerance, and dependence. This has driven the development of atypical analgesics that modulate pain without heavy reliance on narcotic pathways. This guide provides a rigorous comparative analysis of (-)-Bicifadine hydrochloride , a non-opioid triple monoamine reuptake inhibitor (TRI), and Tramadol , an atypical opioid and dual reuptake inhibitor. By evaluating their mechanisms of action, preclinical efficacy, and clinical trial outcomes, this guide serves as a comprehensive resource for drug development professionals exploring non-narcotic analgesic pathways.
Mechanistic Divergence: TRIs vs. Atypical Opioids
The fundamental difference between bicifadine and tramadol lies in their interaction with the central nervous system's pain modulation networks.
-
(-)-Bicifadine Hydrochloride: Acts as a functional triple reuptake inhibitor, blocking the transporters for norepinephrine (NET), serotonin (SERT), and dopamine (DAT) with a relative in vitro potency of NE > 5-HT > DA (approximately 1:2:17) 1. By elevating extrasynaptic monoamine levels, bicifadine robustly activates the descending inhibitory pain pathways without binding to opiate receptors.
-
Tramadol: Functions via a dual mechanism. It is a weak
-opioid receptor (MOR) agonist and a serotonin-norepinephrine reuptake inhibitor (SNRI). Its active metabolite, O-desmethyltramadol (M1), has a significantly higher affinity for the MOR, driving its primary acute analgesic effects.
Mechanistic pathways of Bicifadine (TRI) vs. Tramadol (Atypical Opioid) in pain modulation.
Quantitative Efficacy and Clinical Profile
In phase II/III clinical trials for acute postoperative pain (e.g., bunionectomy and dental extraction), bicifadine demonstrated significant dose-dependent analgesic activity 2. Maximal effect scores for bicifadine at 400 mg and 600 mg doses were found to be statistically comparable to 100 mg of tramadol. However, bicifadine avoids classical opioid-related side effects, presenting its own distinct tolerability profile.
Table 1: Comparative Pharmacological and Clinical Profile
| Parameter | (-)-Bicifadine Hydrochloride | Tramadol Hydrochloride |
| Primary Mechanism | TRI (NET > SERT > DAT) | Weak MOR Agonist + SNRI |
| Opioid Receptor Affinity | None | Yes (Parent drug and M1 metabolite) |
| Effective Clinical Dose | 400 - 600 mg | 50 - 100 mg |
| Peak Analgesic Effect | 1 - 2 hours post-dose | 1 - 2 hours post-dose |
| Efficacy (SPRID Scores) | Comparable to Tramadol 100mg | Standard Active Control |
| Primary Adverse Events | Nausea, dizziness, diaphoresis | Nausea, vomiting, dizziness, constipation |
| Abuse Potential | Low (resembles antidepressants) | Moderate (Schedule IV opioid) |
Experimental Methodology: Validating Antinociceptive Efficacy
To objectively compare the efficacy of these compounds, researchers utilize the Formalin-Induced Biphasic Pain Model . This model is critical because it differentiates between acute nociception (Phase I) and central sensitization/inflammatory pain (Phase II).
Protocol: Formalin Test in Rodents
Expertise Insight: The causality behind using a TRI in this specific model is to observe the suppression of Phase II behaviors. Unlike pure NSAIDs which only affect Phase II, or pure opioids which suppress both indiscriminately, TRIs like bicifadine show potent, complete efficacy in both phases due to the broad enhancement of descending monoaminergic inhibition without motor impairment.
-
Step 1: Animal Acclimation & Baseline Setup
-
House adult male Sprague-Dawley rats (200-250g) in a temperature-controlled environment.
-
Causality: Acclimate animals to the observation chambers for 30 minutes prior to dosing to minimize stress-induced analgesia, which can artificially inflate baseline pain thresholds and confound behavioral scoring.
-
-
Step 2: Compound Administration
-
Prepare (-)-Bicifadine HCl (e.g., 20 mg/kg) and Tramadol HCl (e.g., 10 mg/kg) in sterile saline.
-
Administer treatments via intraperitoneal (i.p.) or oral (p.o.) routes 30-60 minutes prior to the nociceptive stimulus to ensure peak plasma concentration and CNS penetration.
-
Self-Validating System: Always include a vehicle-treated negative control group and a known positive control group (e.g., morphine) to ensure the assay's dynamic range is functioning and sensitive to both peripheral and central analgesics.
-
-
Step 3: Nociceptive Stimulus
-
Inject 50
L of 5% formalin subcutaneously into the plantar surface of the right hind paw. -
Causality: Formalin directly activates TRPA1 receptors on primary afferents (Phase I: 0-5 mins), followed by a quiescent period, and then a prolonged inflammatory response driven by central sensitization in the dorsal horn (Phase II: 15-45 mins).
-
-
Step 4: Behavioral Assessment
-
Record the number of flinches and the duration of paw licking/biting in 5-minute bins for 60 minutes.
-
Self-Validating System: Use automated nociception analyzers or strictly blinded human observers to eliminate confirmation bias and ensure data integrity.
-
-
Step 5: Data Synthesis
-
Calculate the Area Under the Curve (AUC) for Phase I and Phase II separately. Compare treatment groups against the vehicle using One-Way ANOVA followed by Dunnett’s post-hoc test.
-
Step-by-step experimental workflow for the Formalin-Induced Biphasic Pain Model.
Safety, Tolerability, and Abuse Liability
A critical factor in the development of acute pain therapeutics is the abuse potential. While microdialysis studies show that bicifadine increases dopamine levels in the striatum 1, its intrinsic properties as a selective inhibitor of the "closed" conformation of the DAT act to limit its reinforcing effects. Behavioral profiling in cocaine-discrimination models indicates that bicifadine resembles non-abused antidepressants rather than highly abused psychostimulants 3. Tramadol, while having a lower abuse potential than classical opioids like morphine, still carries a documented risk of dependence and is classified as a Schedule IV controlled substance.
Conclusion
(-)-Bicifadine hydrochloride represents a mechanistically distinct approach to acute pain management. By acting as a triple reuptake inhibitor, it provides analgesic efficacy comparable to tramadol in acute postoperative settings without engaging the
References
- Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain Source: ResearchGate / Journal of Pharmacology and Experimental Therapeutics URL
- The Oral Analgesic Efficacy of Bicifadine Hydrochloride in Postoperative Pain Source: PubMed / Journal of Clinical Pharmacology URL
- Source: PMC / National Institutes of Health (NIH)
Sources
side effect profile comparison of (-)-Bicifadine hydrochloride and opioids
An objective, data-driven comparison of analgesic side effect profiles is critical for advancing pain pharmacotherapeutics. While Mu-Opioid Receptor (MOR) agonists remain the gold standard for severe acute pain, their utility is severely bottlenecked by dose-limiting toxicities, including respiratory depression, tolerance, and high abuse liability[1].
(-)-Bicifadine hydrochloride emerged as a compelling non-narcotic alternative. Structurally and mechanistically distinct from opioids, it functions as a broad-spectrum monoamine transporter inhibitor—or "triple reuptake inhibitor" (TRI)—targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters[2].
This guide provides an in-depth comparative analysis of the side effect profiles of (-)-Bicifadine hydrochloride versus traditional opioids, detailing the mechanistic causality behind these differences and outlining the self-validating experimental protocols used to quantify them.
Mechanistic Divergence and Causality
The side effect profile of any analgesic is a direct downstream consequence of its primary molecular target.
-
Opioids (MOR Agonists): Drugs like morphine and oxycodone bind to Gi/o-coupled mu-opioid receptors. While this effectively blocks ascending nociceptive transmission, it simultaneously inhibits the pre-Bötzinger complex in the brainstem (causing respiratory depression) and binds to enteric receptors (causing severe constipation)[1]. Furthermore, MOR activation triggers a rapid dopamine surge in the nucleus accumbens, driving high abuse liability.
-
(-)-Bicifadine Hydrochloride (TRI): Bicifadine blocks the reuptake of monoamines, thereby increasing synaptic concentrations of serotonin, norepinephrine, and dopamine[2]. This enhances the descending inhibitory pain pathways without acting on opiate receptors[3]. Consequently, its adverse events (AEs) are driven by systemic monoamine excess—manifesting primarily as nausea, dizziness, and diaphoresis—rather than central nervous system (CNS) depression[4].
Fig 1: Mechanistic divergence and side effect causality of Bicifadine vs. Opioids.
Quantitative Side Effect Profile Comparison
Clinical data from Phase II and Phase III trials (e.g., post-surgical dental pain and bunionectomy models) demonstrate that while (-)-Bicifadine provides analgesia comparable to codeine or tramadol, its side effect distribution is fundamentally different[4]. In a 750-patient trial, the 400 mg and 600 mg doses of bicifadine produced adverse event rates of 22% and 37%, respectively, compared to 11% for placebo[5].
The table below synthesizes the comparative safety data:
| Clinical / Safety Parameter | (-)-Bicifadine Hydrochloride | Mu-Opioid Receptor Agonists | Mechanistic Causality |
| Respiratory Depression | None observed | High risk (Dose-limiting/Fatal) | Lack of MOR binding in the brainstem respiratory centers vs. direct pre-Bötzinger inhibition. |
| Abuse Liability | Low | Extremely High | Gradual synaptic DA elevation vs. rapid, spike-driven DA release in the reward pathway[6]. |
| Gastrointestinal Motility | Normal | Severe Constipation | Absence of enteric nervous system MOR binding. |
| Nausea & Emesis | Common (Dose-dependent) | Common | Systemic 5-HT excess (Bicifadine) vs. Chemoreceptor trigger zone activation (Opioids)[5]. |
| Dizziness / Sedation | Mild to Moderate | Severe | Noradrenergic overstimulation vs. broad CNS depression. |
| Tolerance / Dependence | Minimal | Rapid Onset | Absence of receptor downregulation typical of chronic MOR activation. |
Experimental Methodologies for Side Effect Profiling
To objectively validate these side effect profiles during drug development, researchers rely on self-validating experimental systems. These protocols ensure that the physiological or behavioral output is a direct, unconfounded measurement of the drug's intrinsic properties.
Protocol A: Evaluating Abuse Liability via Intravenous Self-Administration (IVSA)
Causality & Rationale: IVSA is the gold standard for addiction profiling. It acts as a self-validating system because the animal's operant behavior directly titrates the drug exposure, providing an objective metric of the compound's reinforcing efficacy. Bicifadine demonstrates significantly lower rates of self-administration compared to opioids and psychostimulants[6].
-
Subject Acclimation: House adult male Sprague-Dawley rats under a reverse 12-h light/dark cycle. Restrict food to 85% of free-feeding weight to motivate initial operant learning.
-
Surgical Catheterization: Under isoflurane anesthesia, implant a chronic indwelling catheter into the right jugular vein, exteriorized at the mid-scapular region. Allow a 7-day recovery.
-
Operant Training (Baseline): Place subjects in operant chambers equipped with two levers (active and inactive). Train animals to self-administer a known reinforcer (e.g., remifentanil or cocaine) on a Fixed-Ratio 1 (FR1) schedule.
-
Drug Substitution: Once stable baseline responding is achieved (<20% variation over 3 consecutive days), substitute the training drug with (-)-Bicifadine hydrochloride (e.g., 0.1 - 1.0 mg/kg/infusion) or a test opioid.
-
Extinction & Reinstatement Analysis: Measure the number of active lever presses. A drop in response rates to vehicle levels when substituted with Bicifadine confirms the absence of primary reinforcing effects (low abuse liability).
Fig 2: Intravenous self-administration workflow for evaluating abuse liability.
Protocol B: Quantifying Respiratory Depression via Whole-Body Plethysmography
Causality & Rationale: Unlike blood gas analysis which requires invasive arterial lines that can induce stress-related hyperventilation, unrestrained whole-body plethysmography allows for the continuous, stress-free measurement of respiratory parameters. This isolates the drug's direct pharmacological effect on the brainstem.
-
Chamber Calibration: Calibrate the plethysmograph chambers by injecting a known volume of air (e.g., 1 mL) and recording the pressure deflection to establish the volume-pressure relationship.
-
Baseline Recording: Place the conscious, unrestrained rodent into the chamber. Allow 30 minutes for habituation. Record baseline respiratory rate (RR) and tidal volume (TV) for 15 minutes.
-
Compound Administration: Administer the test compound ((-)-Bicifadine or an opioid comparator like Morphine) via subcutaneous or oral gavage.
-
Real-Time Monitoring: Continuously record pressure changes caused by the warming and humidification of inspired air and cooling of expired air.
-
Data Extraction: Calculate Minute Volume (MV = RR × TV). Opioids will show a rapid, dose-dependent decrease in MV (respiratory depression), whereas (-)-Bicifadine will maintain MV parameters within 5% of baseline vehicle controls.
Conclusion
The pharmacological development of (-)-Bicifadine hydrochloride highlights the therapeutic trade-offs inherent in shifting from receptor-specific agonists to monoamine transport inhibitors. By bypassing the mu-opioid receptor entirely, Bicifadine successfully eliminates the lethal risks of respiratory depression and the societal burden of opioid addiction[1]. However, the systemic elevation of serotonin and norepinephrine introduces a different, albeit non-lethal, side effect profile dominated by gastrointestinal distress (nausea) and noradrenergic overstimulation (dizziness)[5]. Understanding these mechanistic causalities is essential for optimizing dosing regimens and developing next-generation TRIs with wider therapeutic windows.
References
1.[3] "Bicifadine | C12H15N | CID 47953 - PubChem - NIH", nih.gov. URL: [Link] 2.[2] "Bicifadine - Wikipedia", wikipedia.org. URL: [Link] 3.[1] "WO2012109445A1 - Hybrid opioid compounds and compositions - Google Patents", google.com. URL: 4.[4] "Bicifadine*", portico.org. URL:[Link] 5.[5] "Washington, DC 20549 - SEC.gov", sec.gov. URL:[Link] 6.[6] "Antinociceptive Effects of Monoamine Reuptake Inhibitors in Assays of Pain-Stimulated and Pain-Depressed Behaviors", vcu.edu. URL:[Link]
Sources
- 1. WO2012109445A1 - Hybrid opioid compounds and compositions - Google Patents [patents.google.com]
- 2. Bicifadine - Wikipedia [en.wikipedia.org]
- 3. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. sec.gov [sec.gov]
- 6. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
reproducibility of (-)-Bicifadine hydrochloride antinociceptive effects
Reproducibility of (-)-Bicifadine Hydrochloride Antinociceptive Effects: A Comparative Guide
As drug development pivots away from opioid-centric pain management, broad-spectrum monoamine transporter inhibitors have emerged as critical targets. Among these, (-)-Bicifadine hydrochloride (DOV 220,075) represents a unique class of non-opioid, non-NSAID analgesics[1]. This guide provides an objective, data-driven comparison of (-)-Bicifadine HCl against standard alternatives, analyzes the reproducibility of its antinociceptive effects, and establishes a self-validating experimental workflow for preclinical evaluation.
Mechanistic Rationale: The Triple Reuptake Advantage
(-)-Bicifadine HCl functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), or a "triple reuptake inhibitor" (TRI)[1][2]. The mechanistic rationale for TRIs in pain management is grounded in the synergistic modulation of both spinal and supraspinal pain pathways.
While the inhibition of the norepinephrine transporter (NET) and serotonin transporter (SERT) directly suppresses nociceptive transmission via descending inhibitory pathways, the inhibition of the dopamine transporter (DAT) elevates supraspinal dopamine[2][3]. This dopaminergic enhancement activates mesocorticolimbic pathways, addressing the affective components of pain (such as anhedonia and lack of motivation) while contributing directly to antihyperalgesic actions[3][4].
SNDRI mechanism of (-)-Bicifadine modulating descending pain and mesolimbic pathways.
Comparative Efficacy: (-)-Bicifadine vs. Alternatives
To objectively evaluate the performance of (-)-Bicifadine HCl, it must be benchmarked against standard-of-care alternatives: Tramadol (an atypical opioid/SNRI) and Duloxetine (a selective SNRI).
Preclinical and early clinical data demonstrate that bicifadine possesses an analgesic efficacy approximately equivalent to tramadol, but entirely lacks opioid-receptor affinity, thereby eliminating opioid-related abuse liability[5][6]. Furthermore, unlike duloxetine or COX inhibitors—which primarily show efficacy in the late (inflammatory) phase of pain models—bicifadine is highly efficacious in both the early (acute nociceptive) and late phases[6].
Table 1: Pharmacological and Efficacy Comparison
| Compound | Primary Mechanism | Transporter Inhibition (IC₅₀) | In Vivo Pain Model Efficacy Profile |
| (-)-Bicifadine HCl | SNDRI (Triple Reuptake Inhibitor) | NET: 55 nM SERT: 117 nM DAT: 910 nM[2][7] | Broad-spectrum (acute, persistent inflammatory, and chronic neuropathic pain)[4][7]. Active in both phases of the formalin test[6]. |
| Tramadol | μ-opioid agonist & weak SNRI | NET: >1000 nM SERT: >1000 nM | Moderate to severe acute pain. Efficacy is heavily reliant on its active metabolite (O-desmethyltramadol)[5]. |
| Duloxetine | SNRI | NET: 7.5 nM SERT: 0.8 nM | Neuropathic pain and chronic musculoskeletal pain. Active primarily in the late (tonic) phase of pain models[6]. |
The Reproducibility Crisis: Pharmacokinetics vs. Pharmacodynamics
A critical topic for drug development professionals is the reproducibility of (-)-Bicifadine's antinociceptive effects. In controlled rodent models, bicifadine consistently and reproducibly suppresses pain responses in the Randall-Selitto model, the formalin test, and the spinal nerve ligation (SNL) model of neuropathic pain[4].
However, in Phase III clinical trials for chronic low back pain, the drug initially appeared to fail to separate from placebo in primary endpoint analyses[1][8]. A deeper post-hoc pharmacokinetic (PK) analysis revealed a profound lesson in reproducibility: the clinical failure was driven almost entirely by patient non-compliance[8]. When patients were stratified by actual plasma bicifadine concentrations, those with detectable drug levels exhibited a highly significant reduction in Visual Analog Scale (VAS) pain scores compared to placebo[8].
Causality Insight: This discrepancy highlights that apparent pharmacodynamic (PD) failures are often masked pharmacokinetic or compliance failures. Experimental reproducibility demands concurrent PK validation to ensure the drug is biologically available at the target site before behavioral data is interpreted.
Self-Validating Experimental Protocol for Preclinical Reproducibility
To ensure high reproducibility when evaluating (-)-Bicifadine HCl, researchers must utilize a self-validating system that couples behavioral assays with strict PK monitoring. The following protocol outlines the Formalin Test workflow, chosen specifically for its biphasic nature, allowing simultaneous evaluation of direct nociception (Phase I) and central sensitization (Phase II)[6][9].
Self-validating in vivo experimental workflow ensuring PK/PD reproducibility.
Step-by-Step Methodology:
-
Step 1: Cohort Standardization & Acclimation
-
Action: Select age-matched male and female Sprague-Dawley rats. Acclimate to the testing chamber for 30 minutes daily for three days prior to testing.
-
Causality: Stress-induced analgesia can severely confound baseline nociceptive thresholds. Proper acclimation minimizes endogenous opioid release, ensuring baseline reproducibility.
-
-
Step 2: Drug Administration
-
Action: Administer (-)-Bicifadine HCl (e.g., 20 mg/kg, i.p. or p.o.), Vehicle (saline), or Tramadol (positive control) 30 minutes prior to formalin injection[4][9].
-
Causality: The elimination half-life of bicifadine is relatively short (approx. 1.6 hours in humans, and faster in rodents)[6]. A 30-minute pretreatment ensures peak plasma concentration (Cmax) aligns with the onset of the behavioral assay.
-
-
Step 3: Pain Model Induction
-
Action: Inject 50 µL of 5% formalin subcutaneously into the plantar surface of the right hind paw.
-
Causality: Formalin induces a biphasic response. Phase I (0-5 min) reflects direct C-fiber activation. Phase II (15-45 min) reflects inflammatory mechanisms and central sensitization. Bicifadine's unique SNDRI profile allows it to suppress both phases, providing a comprehensive efficacy profile[6].
-
-
Step 4: Automated Behavioral Quantification
-
Action: Record the time spent flinching, biting, or licking the injected paw using an automated video-tracking system.
-
Causality: Manual scoring introduces high inter-rater variability. Automated tracking is a mandatory requirement for objective, reproducible data collection.
-
-
Step 5: Pharmacokinetic (PK) Validation
-
Action: Immediately following the 45-minute assay, collect a 50 µL tail-vein blood sample for LC-MS/MS quantification of plasma bicifadine.
-
Causality: Confirming plasma concentration ensures that behavioral data correlates with active drug levels. As proven by clinical trial post-mortems, excluding subjects with undetectable plasma levels prevents false-negative efficacy reporting[8].
-
-
Step 6: Mechanistic Validation (Optional but Recommended)
-
Action: In a parallel cohort, co-administer (-)-sulpiride (a D₂ receptor antagonist) with bicifadine.
-
Causality: This validates the dopaminergic contribution to the antinociceptive effect. Previous studies show that D₂ antagonism significantly reduces bicifadine's efficacy, proving its TRI mechanism in vivo[2][4].
-
References
-
Wikipedia Contributors. "Bicifadine". Wikipedia, The Free Encyclopedia.[Link]
-
Marks, D.M., Pae, C.U., & Patkar, A.A. "Triple Reuptake Inhibitors: The Next Generation of Antidepressants". Current Neuropharmacology (2008).[Link]
-
VCU Scholars Compass. "Antinociceptive Effects of Monoamine Reuptake Inhibitors in Assays of Pain-Stimulated and Pain-Depressed Behaviors". Virginia Commonwealth University (2010).[Link]
-
Wikidoc Contributors. "Bicifadine". Wikidoc.[Link]
-
Basile, A.S., et al. "Characterization of the antinociceptive actions of bicifadine in models of acute, persistent, and chronic pain." Journal of Pharmacology and Experimental Therapeutics (2007).[Link]
-
Krieter, P.A., et al. "Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans." Drug Metabolism and Disposition (2008).[Link]
-
Skolnick, P., et al. "The Secrets of a Successful Clinical Trial: Compliance, Compliance, and Compliance." Molecular Interventions (2009).[Link]
Sources
- 1. Bicifadine - Wikipedia [en.wikipedia.org]
- 2. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 4. researchgate.net [researchgate.net]
- 5. Bicifadine - wikidoc [wikidoc.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. bio-techne.com [bio-techne.com]
- 8. The Secrets of a Successful Clinical Trial: Compliance, Compliance, and Compliance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caymanchem.com [caymanchem.com]
Comparative Pharmacokinetics and Bioanalytical Cross-Validation: (-)-Bicifadine Hydrochloride vs. Tramadol
Introduction: The Mechanistic Rationale
(-)-Bicifadine hydrochloride (DOV 220,075) was developed as a novel, non-narcotic analgesic candidate, distinct from traditional non-steroidal anti-inflammatory drugs (NSAIDs) and opioids[1]. Pharmacologically, it functions as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), also known as a triple reuptake inhibitor (TRI)[1]. Unlike atypical opioids such as tramadol—which rely on a dual mechanism of weak
Bicifadine inhibits monoamine neurotransmitter uptake with a relative in vitro potency ratio of norepinephrine (NE) : serotonin (5-HT) : dopamine (DA) of 1:2:17[4]. By elevating synaptic concentrations of these neurotransmitters, it enhances descending inhibitory pain pathways. To objectively evaluate bicifadine's clinical viability, we must cross-validate its pharmacokinetic (PK) profile against tramadol, a standard active control used in acute pain trials[5].
Figure 1: Mechanism of action of bicifadine via triple monoamine reuptake inhibition.
Pharmacokinetic Cross-Validation Data
Following a single 200 mg oral dose of
In contrast, tramadol's longer half-life (5.1 hours) and the extended half-life of its highly active M1 metabolite (O-desmethyltramadol, 9 hours) provide a more sustained analgesic window[2][8]. This fundamental PK divergence ultimately contributed to bicifadine's challenges in chronic pain clinical trials, where frequent dosing requirements hindered steady-state efficacy[9][10].
Quantitative PK Comparison Table
| Pharmacokinetic Parameter | (-)-Bicifadine HCl (200 mg Oral) | Tramadol HCl (100 mg Oral) |
| Mechanism of Action | SNDRI (Ratio 1:2:17 for NE:5-HT:DA)[4] | Weak |
| ~1.0 hour[6] | ~2.0 hours[2] | |
| 1780 ng/mL[4] | ~300 ng/mL (dose-dependent) | |
| Elimination Half-Life ( | 1.6 hours[6][7] | 5.1 hours (parent), 9.0 hours (M1)[2] |
| Primary Metabolic Pathway | MAO-B, CYP2D6[3] | CYP2D6, CYP3A4[2][8] |
| Major Circulating Metabolites | Lactam (M12), Acid (M3), Lactam Acid (M9)[6][7] | O-desmethyltramadol (M1), N-desmethyltramadol (M2)[8] |
| Pharmacological Activity of Metabolites | Inactive[7] | M1 is highly active (potent MOR agonist)[2][8] |
| Excretion Route | Renal (92%), Fecal (3.5%)[6][7] | Renal (~90%)[8] |
Experimental Methodology: LC-MS/MS Bioanalytical Workflow
To ensure trustworthiness and self-validation in PK cross-validation, the following step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is designed to accurately quantify bicifadine and its primary metabolites (M3, M9, M12) in human plasma.
Figure 2: Self-validating LC-MS/MS bioanalytical workflow for bicifadine PK analysis.
Step-by-Step Protocol & Causality
-
Sample Preparation & Spiking (Matrix Standardization)
-
Action: Aliquot 100
L of human plasma into a 96-well plate. Spike with 10 L of stable isotope-labeled internal standard (SIL-IS), such as Bicifadine-d4. -
Causality: The SIL-IS acts as a self-validating control. Because it co-elutes exactly with the target analyte, it mathematically corrects for any variations in extraction recovery and compensates for unpredictable ion suppression or enhancement during electrospray ionization (ESI).
-
-
Protein Precipitation & Solid Phase Extraction (SPE)
-
Action: Add 300
L of cold acetonitrile (containing 1% formic acid) to precipitate proteins. Centrifuge at 4000 x g for 10 mins. Transfer the supernatant to an Oasis HLB SPE cartridge. Wash with 5% methanol, and elute with 100% methanol. -
Causality: Acetonitrile is chosen over methanol for precipitation because it yields a tighter protein pellet, reducing the risk of clogging the SPE frit. SPE is critical because plasma phospholipids severely suppress ESI signals; removing them ensures the baseline remains stable for low-level quantification.
-
-
Chromatographic Separation (HPLC)
-
Action: Inject 5
L onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 m). Use a gradient mobile phase of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid) over a 5-minute run. -
Causality: The gradient effectively resolves the highly polar lactam acid (M9) from the parent bicifadine. Chromatographic separation prevents isobaric interference and limits source competition in the mass spectrometer, preserving quantitative accuracy.
-
-
Tandem Mass Spectrometry (MS/MS) Detection
-
Action: Operate the mass spectrometer in positive ESI mode using Multiple Reaction Monitoring (MRM). Monitor the specific transition
210.1 155.1 for bicifadine. -
Causality: MRM provides absolute structural specificity. Only ions matching both the precursor mass (210.1 Da) and the specific collision-induced fragment (155.1 Da) are quantified. This dual-filter approach eliminates background noise from co-eluting endogenous plasma compounds.
-
Conclusion
While (-)-bicifadine hydrochloride demonstrates a highly potent, non-narcotic mechanism of action via triple monoamine reuptake inhibition[1][4], its pharmacokinetic profile reveals a critical limitation. The rapid metabolism by MAO-B and CYP2D6 yields a half-life of just 1.6 hours[3][6], necessitating frequent dosing compared to alternatives like tramadol[2]. Robust LC-MS/MS bioanalytical workflows are essential to accurately map this rapid disposition and guide future structural modifications of the SNDRI class.
References
- Source: wikipedia.
- Source: nih.
- Source: researchgate.
- Source: clinicaltrials.
- Source: ncats.
- Title: XLT Biopharmaceuticals Ltd.
- Source: bioworld.
- Source: nih.
- Source: nih.
- Source: jvsmedicscorner.
Sources
- 1. Bicifadine - Wikipedia [en.wikipedia.org]
- 2. [Pharmacology of tramadol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bicifadine | C12H15N | CID 47953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. BICIFADINE HYDROCHLORIDE [drugs.ncats.io]
- 5. | BioWorld [bioworld.com]
- 6. Pharmacokinetics, disposition, and metabolism of bicifadine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jvsmedicscorner.com [jvsmedicscorner.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. biospace.com [biospace.com]
Comparative Evaluation of Bicifadine: Hydrochloride Salt vs. Free Base in Preclinical Drug Development
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology
Introduction
Bicifadine (DOV-220,075) is a chemically distinct broad-spectrum monoamine transporter inhibitor that targets serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, historically investigated for acute, persistent, and chronic pain management[1]. In pharmaceutical development, selecting the optimal solid-state form of an Active Pharmaceutical Ingredient (API)—specifically choosing between a free base and its salt form—is a critical determinant of the drug's physicochemical stability, dissolution kinetics, and ultimate systemic bioavailability.
This guide provides an objective, data-driven comparison between the and its , detailing the mechanistic rationale and experimental protocols necessary for rigorous preclinical evaluation.
Physicochemical Profiling & Mechanistic Overview
The conversion of a lipophilic free base into a hydrophilic salt is a foundational pre-formulation strategy designed to overcome poor aqueous solubility—a primary bottleneck in oral drug delivery[2]. Bicifadine, an amine-containing bicyclic compound, readily forms a hydrochloride salt which drastically alters its physical behavior.
Table 1: Comparative Physicochemical Properties
| Property | Bicifadine Free Base | Bicifadine HCl |
| CAS Number | 71195-57-8[3] | 66504-75-4[1] |
| Molecular Weight | 173.25 g/mol [3] | 209.72 g/mol [1] |
| Physical State (RT) | Solid | Crystalline Solid |
| Aqueous Solubility | Poor (< 1 mg/mL) | High (~20.97 mg/mL)[1] |
| Lipophilicity (LogP) | ~2.1[3] | Lower (Ionized state in aqueous media) |
| Polymorphism | Single primary form | Multiple (e.g., Form A, Form B)[4] |
Mechanistic Pathway
The following diagram illustrates the causality between the solid-state form of Bicifadine, its dissolution in the gastrointestinal tract, and its subsequent systemic absorption.
Pharmacokinetic pathway demonstrating how the initial solid-state form dictates dissolution.
Experimental Methodologies: A Self-Validating System
To objectively compare these two forms, researchers must employ orthogonal analytical techniques. The following protocols are designed to cross-validate findings through both thermodynamic and structural assessments, ensuring scientific integrity.
Protocol A: Kinetic and Thermodynamic Solubility Profiling
Objective: To quantify the dissolution rate (kinetic) and maximum equilibrium concentration (thermodynamic) of both forms.
Causality & Rationale: For analgesics like Bicifadine, rapid onset of action is clinically imperative. Kinetic solubility dictates how fast the drug enters solution (affecting
Step-by-Step Workflow:
-
Media Preparation: Prepare simulated gastric fluid (SGF, pH 1.2) and simulated intestinal fluid (SIF, pH 6.8) to mimic physiological transitions.
-
Kinetic Dissolution (Shake-Flask Method): Add an excess of Bicifadine free base to one set of vials and Bicifadine HCl to another.
-
Self-Validation Step: Maintain temperature strictly at 37.0 ± 0.5 °C using a shaking water bath. Temperature fluctuations exponentially skew solubility curves, invalidating the thermodynamic baseline.
-
-
Sampling & Quenching: Extract 500 µL aliquots at 5, 15, 30, 60, and 120 minutes. Immediately filter through a 0.22 µm PTFE syringe filter to arrest the dissolution process.
-
Quantification (HPLC-UV): Analyze the filtrate using a C18 reverse-phase column. Detect at the optimal UV wavelength for the p-tolyl moiety.
-
Expected Outcome: Bicifadine HCl will exhibit a rapid initial spike in SGF (reaching up to ~20.97 mg/mL)[1], whereas the free base will show a slow, asymptotic rise, restricted by its lattice energy and lack of ionizable protons in neutral media.
-
Protocol B: Solid-State Characterization and Polymorph Screening
Objective: To identify the crystalline structures and thermal stability of the API forms. Causality & Rationale: (e.g., Form A and Form B)[4]. Form A is kinetically favored but poorly soluble at room temperature, converting to the thermodynamically stable Form B upon heating in specific solvents[4]. If a formulation inadvertently contains a metastable polymorph, it may precipitate or degrade during shelf-life, compromising trustworthiness and efficacy.
Step-by-Step Workflow:
-
X-Ray Powder Diffraction (XRPD):
-
Mount 10-20 mg of each powder on a zero-background silicon holder.
-
Scan from 2θ = 3° to 40° at a rate of 2°/min.
-
Causality: XRPD provides a unique "fingerprint" of the crystal lattice. Differences in diffraction peaks will confirm whether the HCl salt is in Form A or B, distinguishing it entirely from the free base.
-
-
Differential Scanning Calorimetry (DSC):
-
Weigh 2-5 mg of sample into an aluminum pan; crimp with a pinhole lid to allow volatile escape.
-
Heat from 25 °C to 200 °C at 10 °C/min under a nitrogen purge.
-
Causality: The free base will show a distinct, lower melting endotherm compared to the HCl salt. For the HCl salt, an exothermic peak prior to melting indicates a polymorphic transition (e.g., Form A to Form B) driven by thermal energy[4].
-
Orthogonal experimental workflow for the comprehensive solid-state characterization of Bicifadine.
Comparative Analysis & Formulation Implications
Based on empirical data generated from the above protocols, the selection between the two forms hinges entirely on the Target Product Profile (TPP):
-
Bicifadine HCl: The definitive choice for immediate-release (IR) oral solid dosage forms. Its high aqueous solubility ensures rapid dissolution in the stomach, leading to a faster
which is critical for acute pain indications. However, formulators must strictly control the crystallization process to ensure the consistent production of the thermodynamically stable polymorph (Form B) to prevent shelf-life conversion[4]. -
Bicifadine Free Base: While generally unsuitable for standard oral IR tablets due to poor aqueous solubility, its high lipophilicity (LogP ~2.1)[3] makes it an excellent candidate for alternative delivery routes. It is highly suited for transdermal patches or lipid-based nanoparticle formulations, where lipid membrane permeability is the primary rate-limiting step rather than aqueous dissolution.
References
-
PubChem Compound Summary for CID 47953, Bicifadine. National Center for Biotechnology Information. Available at: [Link]
- Polymorphs of bicifadine hydrochloride (EP1562900A1).Google Patents.
-
Principles of Salt Formation. Makary, P. UK Journal of Pharmaceutical and Biosciences, 2014. Available at:[Link]
Sources
clinical relevance of (-)-Bicifadine hydrochloride preclinical data
An in-depth technical analysis for researchers, scientists, and drug development professionals evaluating the translational viability of monoamine reuptake inhibitors in pain management.
Executive Summary
The pursuit of non-opioid analgesics has heavily focused on modulating descending pain inhibitory pathways. (-)-Bicifadine hydrochloride, a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), emerged as a highly promising preclinical candidate for acute and chronic pain[1][2]. Unlike traditional opioids or non-steroidal anti-inflammatory drugs (NSAIDs), bicifadine leverages a "triple reuptake" mechanism, theoretically offering broad-spectrum analgesia without the severe respiratory depression or gastrointestinal ulceration associated with older drug classes[1]. However, despite robust preclinical efficacy, bicifadine failed in Phase III clinical trials[1][3]. This guide objectively compares bicifadine’s preclinical data against alternatives like tramadol and duloxetine, detailing the experimental protocols that defined its profile and analyzing the pharmacokinetic bottlenecks that halted its clinical translation.
Mechanistic Profiling: The SNDRI Advantage
Bicifadine’s primary mechanism of action relies on the simultaneous inhibition of the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT)[1][4].
-
Receptor Affinity: In recombinant human transporter assays, bicifadine displays a potency ratio of approximately 1:2:17 for NET, SERT, and DAT, respectively[2]. The IC50 values are ~55 nM for NET, ~110 nM for SERT, and ~900 nM for DAT[4][5].
-
Dopaminergic Contribution: While duloxetine (an SNRI) strictly targets SERT and NET, bicifadine’s modest DAT inhibition plays a critical role in its antinociceptive profile. Co-administration of the D2 receptor antagonist (-)-sulpiride significantly reduces bicifadine’s antihyperalgesic effects in spinal nerve ligation models, proving that dopaminergic activation is causal to its full efficacy[2][4].
Fig 1. Mechanism of (-)-Bicifadine driving descending pain inhibition via monoamine elevation.
Comparative Preclinical Efficacy
To contextualize bicifadine's utility, it must be benchmarked against standard-of-care analgesics. Tramadol acts as a weak μ-opioid agonist and SNRI, while duloxetine is a highly potent, selective SNRI[6][7].
In the formalin test (a biphasic model of acute and centrally-mediated inflammatory pain), bicifadine completely suppresses pain responses in both the early (acute) and late (tonic) phases[2][5]. In contrast, duloxetine and standard COX inhibitors are typically only efficacious in the late phase[5]. Furthermore, in self-administration assays used to predict abuse liability, bicifadine demonstrates a very low reinforcing efficacy compared to psychostimulants like d-amphetamine or cocaine, aligning its safety profile closer to standard antidepressants[4][8].
Table 1: Pharmacological & Efficacy Comparison
| Parameter | (-)-Bicifadine Hydrochloride | Tramadol | Duloxetine |
| Primary Target | SNDRI (NET > SERT > DAT) | μ-opioid agonist + SNRI | SNRI (SERT > NET) |
| NET Inhibition (IC50) | ~55 nM[5] | Weak | ~7.5 nM[7] |
| SERT Inhibition (IC50) | ~110 nM[5] | Weak | ~0.8 nM[7] |
| DAT Inhibition (IC50) | ~900 nM[5] | None | None |
| Formalin Test Efficacy | Active (Phase I & II)[2][5] | Active (Phase I & II) | Active (Phase II only)[5] |
| Abuse Potential | Low (Antidepressant-like)[8] | Moderate (Opioid-like) | Low |
Experimental Methodology: In Vivo Microdialysis & Nociception
To validate the relationship between monoamine efflux and behavioral analgesia, researchers utilize a concurrent microdialysis and nociceptive assay. The following self-validating protocol ensures that the observed behavioral analgesia is directly correlated with localized neurotransmitter changes.
Step-by-Step Protocol
-
Stereotaxic Cannulation:
-
Action: Surgically implant guide cannulae into the prefrontal cortex (for 5-HT/NE) and striatum (for DA) of male Sprague-Dawley rats.
-
Causality: Targeting these specific regions allows for the precise isolation of descending pathway neurochemistry versus basal ganglia reward circuitry[2].
-
-
Microdialysis Perfusion:
-
Action: Insert microdialysis probes and perfuse artificial cerebrospinal fluid (aCSF) at a constant rate of 1.5 µL/min.
-
Causality: The continuous flow of aCSF establishes a concentration gradient across the semi-permeable membrane, allowing extracellular monoamines to diffuse into the dialysate without altering intracranial pressure.
-
-
Drug Administration & Baseline Establishment:
-
Action: Collect baseline dialysate for 60 minutes. Administer bicifadine (e.g., 20 mg/kg i.p.) or vehicle.
-
Causality: Establishing a stable baseline is critical to calculate the percentage increase of extracellular monoamines post-administration, validating the drug's target engagement in vivo[2].
-
-
Nociceptive Assay (Formalin Test):
-
Action: Inject 50 µL of 5% formalin into the plantar surface of the hind paw. Score flinching/licking behaviors in 5-minute bins for 60 minutes.
-
Causality: The biphasic nature of the formalin test allows researchers to distinguish between peripheral nociceptor activation (Phase I: 0-10 mins) and central sensitization (Phase II: 15-60 mins)[2].
-
-
HPLC-ECD Quantification:
Fig 2. Integrated microdialysis and nociceptive behavioral scoring workflow.
The Translational Gap: Why Preclinical Success Failed Clinically
If bicifadine outperformed standard SNRIs in preclinical models, why did it fail in Phase III trials for chronic low back pain (CLBP) and Phase IIb trials for diabetic neuropathy?[1][3] The failure was not due to a lack of intrinsic pharmacological efficacy, but rather a combination of pharmacokinetic limitations and clinical trial design bottlenecks.
-
Pharmacokinetic Limitations: Bicifadine possesses a remarkably short elimination half-life of approximately 1.6 hours in humans[1]. Even with controlled-release formulations, maintaining steady-state therapeutic plasma concentrations proved difficult.
-
Patient Compliance: In a critical 12-week Phase III trial for CLBP, pharmacokinetic monitoring revealed severe compliance issues. Compliance (defined by detectable plasma bicifadine >0.5 ng/ml) never exceeded 67.5%, and by week 12, only 53.6% of patients were compliant[9]. When data was stratified, patients who actually had therapeutic plasma levels of bicifadine showed a significantly greater reduction in Visual Analog Scale (VAS) pain scores compared to placebo[9].
-
High Placebo Response: Subjective pain trials are notoriously plagued by high placebo response rates. In the failed Phase III CLBP trial, the placebo group exhibited an unusually high response, masking the statistical significance of the intent-to-treat drug cohort[3].
Fig 3. Pharmacokinetic and trial design bottlenecks leading to clinical failure.
Conclusion
(-)-Bicifadine hydrochloride remains a fascinating case study in drug development. Preclinically, its SNDRI profile offered a superior, non-narcotic alternative to opioids, with distinct advantages over dual-reuptake inhibitors like duloxetine in acute pain models. However, its clinical demise underscores a vital lesson for drug development professionals: exceptional in vivo target engagement cannot overcome poor pharmacokinetic half-lives and the subsequent patient compliance drops in chronic pain trial settings.
References
-
Wikipedia - Bicifadine. 1
-
Wikidoc - Bicifadine. 6
-
BioWorld - DOV Shares Crushed After Phase III Bicifadine Failure. 3
-
PMC / NIH - Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine. 4
-
ResearchGate - Characterization of the Antinociceptive Actions of Bicifadine in Models of Acute, Persistent, and Chronic Pain. 2
-
PubMed / NIH - Preclinical evaluation of the abuse potential of the analgesic bicifadine. 8
-
MDPI - Monoaminergic Antidepressants in the Relief of Pain: Potential Therapeutic Utility of Triple Reuptake Inhibitors (TRIs). 7
-
PMC / NIH - The Secrets of a Successful Clinical Trial: Compliance, Compliance, and Compliance. 9
-
ASPET Journals (DOI) - Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. 5
Sources
- 1. Bicifadine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. DOV Shares Crushed After Phase III Bicifadine Failure + | Bioworld | BioWorld [bioworld.com]
- 4. Preclinical Evaluation of the Abuse Potential of the Analgesic Bicifadine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. Bicifadine - wikidoc [wikidoc.org]
- 7. mdpi.com [mdpi.com]
- 8. Preclinical evaluation of the abuse potential of the analgesic bicifadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Secrets of a Successful Clinical Trial: Compliance, Compliance, and Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
(-)-Bicifadine Hydrochloride proper disposal procedures
As a Senior Application Scientist, I recognize that handling highly active pharmaceutical ingredients (APIs) like (-)-Bicifadine Hydrochloride requires more than basic laboratory hygiene; it demands a rigorous, environmentally conscious operational strategy. Bicifadine is a potent broad-spectrum monoamine transporter inhibitor (SNDRI)[1]. While its pharmacological profile makes it invaluable for neurobiological and analgesic research, these same properties make it a severe ecological hazard if improperly discarded.
This guide provides a definitive, self-validating framework for the segregation, handling, and disposal of (-)-Bicifadine Hydrochloride waste, ensuring your laboratory exceeds both safety standards and federal environmental regulations.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, personnel must understand the physical and toxicological parameters of the compound. (-)-Bicifadine HCl is an orally active, water-soluble salt. Because it is a biologically active API, it falls under strict pharmaceutical waste regulations.
Table 1: Operational Hazard Profile of (-)-Bicifadine HCl
| Parameter | Specification | Operational Implication |
| Chemical Name | (-)-Bicifadine Hydrochloride | Active Pharmaceutical Ingredient (API) requiring secure chain of custody. |
| CAS Number | 66504-75-4 | Essential identifier for waste manifesting and environmental profiling. |
| Pharmacology | SNDRI (Triple Reuptake Inhibitor) | High biological activity; poses severe behavioral disruption risks to aquatic ecosystems. |
| GHS Classification | Acute Toxicity - Oral (Category 4) | Mandates strict PPE (nitrile gloves, goggles, lab coat) to prevent accidental ingestion or mucosal absorption. |
| Solubility | Aqueous buffers, DMSO, Methanol | Waste streams will bifurcate between aqueous (Pharma Waste) and organic (RCRA-regulated). |
Mechanism of Action & Environmental Rationale
We do not pour APIs down the drain. Causality: (-)-Bicifadine HCl acts by blocking the Serotonin (SERT), Dopamine (DAT), and Norepinephrine (NET) transporters[2]. If introduced into municipal wastewater, standard treatment facilities cannot filter out these complex molecules. Consequently, the API enters aquatic ecosystems, where it bioaccumulates and disrupts the reproductive and behavioral cycles of aquatic life.
To combat this, the, which strictly prohibits the sewering of any hazardous waste pharmaceuticals by healthcare facilities and research laboratories[3].
Fig 1: Pharmacological mechanism of (-)-Bicifadine HCl and the regulatory rationale for the EPA sewer ban.
Waste Segregation Logic
The physical state and solvent matrix of the Bicifadine waste dictate its regulatory classification and ultimate disposal route. If Bicifadine is dissolved in an organic solvent (e.g., DMSO or Methanol for in vitro assays), the waste stream inherits the hazardous characteristics of the solvent (e.g., EPA D001 for ignitability), shifting it from standard pharmaceutical waste to [4].
Fig 2: Decision matrix for the segregation and compliant disposal of (-)-Bicifadine HCl waste streams.
Step-by-Step Disposal Methodologies
Protocol A: Solid API & Powder Waste Handling
Applies to: Expired API, unused powder, and weighing paper.
-
Containment: Transfer all solid (-)-Bicifadine HCl waste into a rigid, leak-proof, high-density polyethylene (HDPE) container.
-
Causality: HDPE prevents moisture ingress which could degrade the salt into a sticky, difficult-to-manage residue.
-
-
Labeling: Label the container explicitly as "Non-RCRA Hazardous Pharmaceutical Waste - (-)-Bicifadine HCl - TOXIC."
-
Validation: Weigh the sealed waste container and log the mass against your inventory. A self-validating system ensures that the amount of API checked out matches the amount utilized plus the amount discarded, preventing diversion or unaccounted loss.
-
Disposition: Route to your Environmental Health & Safety (EHS) department for high-temperature incineration.
Protocol B: Liquid Waste Consolidation
Applies to: Assay buffers, stock solutions, and HPLC effluents.
-
Assess the Solvent Matrix: Separate aqueous buffer waste from organic solvent waste.
-
Causality: Commingling aqueous and organic waste drastically increases disposal costs and can cause unexpected exothermic reactions depending on the organic phase.
-
-
pH Verification (Aqueous Streams): Test the aqueous waste pool with pH strips. Adjust to pH 6-8 using 1M NaOH or 1M HCl if necessary.
-
Validation: A stabilized pH prevents off-gassing and container pressurization when commingled with other laboratory aqueous wastes.
-
-
Secondary Containment: Pour liquids into designated, chemically compatible carboys (e.g., PTFE or glass for organics) kept within secondary containment trays. Cap tightly.
-
Disposition: Label organic streams with the appropriate RCRA codes (e.g., D001 for flammable solvents) and route for hazardous waste incineration.
Protocol C: Contaminated Consumables
Applies to: Pipette tips, microcentrifuge tubes, and heavily soiled PPE.
-
Segregation: Do not place API-contaminated consumables in standard biohazard (red) bags.
-
Causality: Biohazard waste is often autoclaved and sent to landfills. Autoclaving does not destroy (-)-Bicifadine HCl; it merely melts the plastic around it, allowing the API to leach into the landfill.
-
-
Containment: Place all contaminated consumables into a designated rigid pharmaceutical waste bin (often color-coded blue or black, depending on state regulations).
-
Disposition: These bins must be routed for incineration.
Spill Response & Decontamination
In the event of an API powder spill on a balance or benchtop, immediate and methodical action is required to prevent inhalation exposure.
-
Isolate the Area: Stop airflow (e.g., turn off nearby oscillating fans) to prevent the powder from aerosolizing.
-
Do Not Dry Sweep: Causality: Sweeping with a brush aerosolizes the fine hydrochloride salt, drastically increasing the risk of inhalation and subsequent systemic absorption.
-
Wet Wiping: Dampen a disposable laboratory wipe with 70% Ethanol or Isopropanol. Gently lay the wipe over the powder to absorb it into the liquid phase, then wipe inward toward the center of the spill.
-
Secondary Wash: Wash the area with a mild detergent solution, followed by a final wipe with deionized water.
-
Validation: To validate complete decontamination, perform a final wipe with 70% ethanol and visually inspect the surface under oblique lighting (e.g., a flashlight held at a low angle); the surface must be entirely free of crystalline residue. Place all used wipes into the solid pharmaceutical waste bin (Protocol A).
References
-
U.S. Environmental Protection Agency (EPA). "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine." EPA.gov. Available at:[Link]
-
TriHaz Solutions. "VSQGs and Hazardous Waste Pharmaceuticals Under Subpart P." TriHaz Solutions. Available at:[Link]
-
Chemsrc. "Bicifadine hydrochloride CAS#:66504-75-4." Chemsrc. Available at:[Link]
-
National Institutes of Health (NIH). "Hazardous Waste Compliance In Health Care Settings." PMC. Available at:[Link]
Sources
Navigating the Safe Handling of (-)-Bicifadine Hydrochloride: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of (-)-Bicifadine Hydrochloride. By moving beyond a simple checklist and delving into the rationale behind each safety measure, we aim to build a deeper understanding and foster a culture of safety in the laboratory.
Immediate Safety and Hazard Assessment
Before handling (-)-Bicifadine Hydrochloride, a thorough risk assessment is crucial. The primary routes of exposure are inhalation, skin contact, and eye contact. The physical form of the compound (e.g., powder vs. solution) will significantly influence the risk of exposure and the required level of protection.
Core Personal Protective Equipment (PPE) Requirements
The following table outlines the recommended PPE for handling (-)-Bicifadine Hydrochloride in common laboratory scenarios. The principle of "as low as reasonably practicable" (ALARP) should always be applied to minimize exposure.
| Activity | Minimum PPE Requirement | Rationale |
| Weighing and Aliquoting (Powder) | Double nitrile gloves, disposable gown, safety glasses with side shields, and a NIOSH-approved respirator (e.g., N95). | The fine particulate nature of the powder increases the risk of inhalation and dermal exposure. A respirator is essential to prevent respiratory irritation.[2][3] Double gloving provides an additional barrier against skin contact. |
| Solution Preparation | Nitrile gloves, disposable gown, and safety glasses with side shields. | While the risk of inhalation is lower with solutions, the potential for splashes and spills remains. Eye and skin protection are critical to prevent irritation. |
| In-vitro/In-vivo Dosing | Nitrile gloves, disposable gown, and safety glasses with side shields. | Similar to solution preparation, the primary risks are from splashes and direct contact. |
| Spill Cleanup | Double nitrile gloves, disposable gown, safety glasses with side shields, and a NIOSH-approved respirator. | A spill increases the surface area of the compound, and for powders, the risk of aerosolization is high. A higher level of respiratory protection may be necessary depending on the spill size. |
Procedural Guidance for PPE Usage
Proper donning and doffing of PPE are as critical as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Gown: Securely fasten the gown to cover your torso and arms.
-
Respirator/Mask: If required, ensure a proper fit and seal.
-
Goggles/Face Shield: Position securely over the eyes.
-
Gloves: Don the first pair of gloves, ensuring the cuffs of the gown are tucked inside. Don the second pair of gloves over the first, pulling the cuffs over the gown sleeves.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out.
-
Gown: Untie and remove the gown, folding the contaminated side inward.
-
Goggles/Face Shield: Remove from the back of the head.
-
Respirator/Mask: Remove without touching the front.
-
Inner Gloves: Remove the inner pair of gloves.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
Visualizing PPE Selection: A Decision-Making Workflow
The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the handling task and the physical form of (-)-Bicifadine Hydrochloride.
Caption: Decision workflow for selecting appropriate PPE when handling (-)-Bicifadine Hydrochloride.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The final step in the safe handling of (-)-Bicifadine Hydrochloride is its proper disposal. The primary goal is to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Contaminated PPE: All used gloves, gowns, and other disposable materials that have come into contact with the compound should be considered hazardous waste.
-
Empty Vials and Containers: These should also be treated as hazardous waste.
-
Unused Compound: Unused or expired (-)-Bicifadine Hydrochloride must be disposed of as hazardous chemical waste.
Disposal Procedure:
-
Collection: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container.
-
Take-Back Programs: The most responsible method for disposing of unused pharmaceutical compounds is through a licensed chemical waste disposal service or a community drug take-back program.[4]
-
In-House Disposal (if take-back is not an option):
-
Do NOT flush down the drain. This can lead to environmental contamination.[4]
-
Mix the unused compound with an inert and undesirable substance such as cat litter or used coffee grounds. This makes the drug less appealing to children and pets and unrecognizable to individuals who might go through the trash.[4]
-
Place the mixture in a sealed container (e.g., a sealable plastic bag or an empty can) to prevent leakage.
-
Dispose of the sealed container in the regular trash.
-
Before disposing of the original container, be sure to remove or obscure all personal and identifying information from the label.
-
By adhering to these guidelines, researchers can confidently handle (-)-Bicifadine Hydrochloride while prioritizing their safety and minimizing environmental impact. This proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.
References
-
RBNAinfo. (2014). Material Safety Data Sheet. Retrieved from [Link]
-
GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
National Institutes of Health. (2015). Personal Protective Equipment. ORS News2Use. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2008). PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH. Retrieved from [Link]
-
Minnesota Department of Health. (2022). Components of Personal Protective Equipment (PPE). Retrieved from [Link]
-
DOI. (2008). Pharmacokinetics, Disposition, and Metabolism of Bicifadine in Humans. Retrieved from [Link]
-
Duke University. (2025). Safe Handling of Hazardous Drugs. Retrieved from [Link]
-
NHS Dorset. (n.d.). Standard-B4-Waste-Management.doc. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Disposal of Unused Medicines: What You Should Know. Retrieved from [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
